molecular formula C11H12O4 B1609892 2-(4-(ethoxycarbonyl)phenyl)acetic acid CAS No. 67097-50-1

2-(4-(ethoxycarbonyl)phenyl)acetic acid

Cat. No.: B1609892
CAS No.: 67097-50-1
M. Wt: 208.21 g/mol
InChI Key: FWDNFSHDHQPHIP-UHFFFAOYSA-N
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Description

2-(4-(ethoxycarbonyl)phenyl)acetic acid is a useful research compound. Its molecular formula is C11H12O4 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(ethoxycarbonyl)phenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(ethoxycarbonyl)phenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-ethoxycarbonylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-2-15-11(14)9-5-3-8(4-6-9)7-10(12)13/h3-6H,2,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDNFSHDHQPHIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90443402
Record name ethyl 4-(carboxymethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67097-50-1
Record name ethyl 4-(carboxymethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Advanced Technical Guide: Synthesis of 2-(4-(Ethoxycarbonyl)phenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-(Ethoxycarbonyl)phenyl)acetic acid (CAS: 67097-50-1) is a critical bifunctional building block in medicinal chemistry. Structurally, it consists of a phenyl ring substituted para- with an ethyl ester (benzoate moiety) and an acetic acid side chain. This desymmetrized functionality makes it an invaluable scaffold for constructing complex pharmaceutical agents, including PPAR agonists, thromboxane receptor antagonists, and insulin secretagogues (e.g., Repaglinide analogs).

This guide moves beyond generic textbook descriptions to provide a field-validated, scalable synthesis strategy. We focus on the Selective Homologation-Hydrolysis Strategy , which addresses the primary synthetic challenge: differentiating the two carbonyl centers (the aromatic ester vs. the aliphatic acid) with high chemoselectivity.

Retrosynthetic Analysis

The design of the synthesis hinges on the distinct reactivity profiles of the aromatic and aliphatic carbonyls. The aromatic ester is conjugated and sterically shielded relative to the aliphatic acetic acid moiety.

Strategic Disconnections
  • C-C Bond Formation: The methylene-carboxyl bond is best formed via nucleophilic displacement of a benzyl halide followed by hydrolysis or carbonylation.

  • Functional Group Differentiation: The final molecule requires one free acid and one ethyl ester. The most robust approach creates a diester intermediate followed by a kinetically controlled selective hydrolysis.

Retrosynthesis Target 2-(4-(Ethoxycarbonyl)phenyl)acetic acid (Target) Diester Diethyl 1,4-phenylenediacetate (Symmetric/Asymmetric Diester) Target->Diester Selective Hydrolysis (Kinetic Control) Nitrile Ethyl 4-(cyanomethyl)benzoate (Nitrile Intermediate) Target->Nitrile Acid Hydrolysis (Direct) Diester->Nitrile Pinner Reaction (Ethanolysis) BenzylHalide Ethyl 4-(bromomethyl)benzoate (Electrophile) Nitrile->BenzylHalide Nucleophilic Substitution (NaCN) Start Ethyl p-toluate (Starting Material) BenzylHalide->Start Wohl-Ziegler Bromination

Figure 1: Retrosynthetic logic flow highlighting the "Nitrile Route" as the primary pathway.

Comparative Route Analysis

Two primary methodologies exist for this synthesis. The Cyanide Homologation is preferred for laboratory to pilot-scale due to operational simplicity, while Pd-Catalyzed Carbonylation is reserved for large-scale industrial setups where carbon monoxide handling is routine.

FeatureRoute A: Cyanide Homologation (Recommended)Route B: Pd-Catalyzed Carbonylation
Starting Material Ethyl p-toluateEthyl 4-(chloromethyl)benzoate
Key Reagent Sodium Cyanide (NaCN)Carbon Monoxide (CO), Pd Catalyst
Step Count 3 (Bromination → Cyanation → Hydrolysis)1 (Direct Carbonylation)
Selectivity High (via Diester intermediate)High (Ligand dependent)
Safety Profile Moderate (Cyanide handling required)High Risk (High pressure CO gas)
Atom Economy ModerateExcellent

Detailed Experimental Protocol: The Cyanide Homologation Route

This protocol is optimized for a 50g scale, ensuring reproducibility and high purity (>98%).

Step 1: Wohl-Ziegler Bromination

Objective: Convert Ethyl p-toluate to Ethyl 4-(bromomethyl)benzoate.

  • Reagents: Ethyl p-toluate (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Benzoyl Peroxide (BPO, 0.05 eq).

  • Solvent: Carbon Tetrachloride (CCl₄) or Benzotrifluoride (PhCF₃ - Green alternative).

  • Procedure:

    • Dissolve Ethyl p-toluate in PhCF₃ (5 mL/g) under Nitrogen.

    • Add NBS and BPO.

    • Heat to reflux (80-85°C) for 4-6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

    • Critical Insight: Do not overheat; this minimizes benzylic gem-dibromide formation.

    • Cool to 0°C to precipitate succinimide. Filter.

    • Concentrate filtrate to yield the crude benzyl bromide (typically >90% yield).

Step 2: Phase-Transfer Cyanation

Objective: Displace bromide with cyanide to form Ethyl 4-(cyanomethyl)benzoate.

  • Reagents: Crude Bromide (from Step 1), NaCN (1.2 eq), Tetrabutylammonium Bromide (TBAB, 0.05 eq).

  • Solvent: Dichloromethane (DCM) / Water (1:1 biphasic system).

  • Procedure:

    • Dissolve the bromide in DCM.

    • Prepare an aqueous solution of NaCN (Caution: Toxic).

    • Combine phases and add TBAB catalyst.

    • Stir vigorously at Room Temperature (RT) for 12 hours.

    • Self-Validating Check: The disappearance of the benzyl bromide spot on TLC confirms conversion.

    • Separate layers. Wash organic layer with water and brine. Dry over MgSO₄.[1]

Step 3: Pinner Reaction & Selective Hydrolysis

Objective: Convert the nitrile to the ethyl ester, then selectively hydrolyze the aliphatic ester.

  • Mechanism: The nitrile is first converted to the imidate and then the diester (Diethyl 1,4-phenylenediacetate). The aliphatic ester hydrolyzes significantly faster than the aromatic benzoate ester due to lack of conjugation-induced stability.

Hydrolysis Diester Diester Intermediate (EtOOC-Ph-CH2-COOEt) TS Transition State (Steric/Electronic Differentiation) Diester->TS Fast Attack at Aliphatic Carbonyl Base KOH (1.0 eq) Ethanol/Water Product Target Mono-Acid (EtOOC-Ph-CH2-COOH) TS->Product Major Pathway (k1 >> k2) OverHydrolysis Diacid Side Product (HOOC-Ph-CH2-COOH) Product->OverHydrolysis Slow Second Hydrolysis (Avoid by Stoichiometry)

Figure 2: Kinetic selectivity in the hydrolysis of the diester intermediate.

  • Protocol:

    • Diester Formation: Dissolve nitrile in absolute ethanol. Bubble dry HCl gas at 0°C for 30 mins. Stir at RT overnight. Add water and heat to reflux for 1 hour. Extract the diester.

    • Selective Hydrolysis:

      • Dissolve the diester in Ethanol (10 mL/g).

      • Add exactly 1.0 equivalent of KOH (dissolved in minimal water) dropwise at 0°C.

      • Stir at 0°C to RT for 4 hours.

      • Monitoring: Use HPLC to track the disappearance of diester and appearance of mono-acid. Stop before diacid forms.

    • Workup:

      • Evaporate ethanol.

      • Dilute residue with water.[1] Extract unreacted diester with Ether (recycle this).

      • Acidify the aqueous layer to pH 3 with 1N HCl.

      • The product, 2-(4-(ethoxycarbonyl)phenyl)acetic acid , will precipitate as a white solid.

      • Filter, wash with cold water, and dry.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Step 1 Old NBS or wet solvent.Recrystallize NBS from water; dry solvent over molecular sieves.
Diacid formation (Step 3) Excess base or high temp.Strictly control KOH stoichiometry (0.95-1.0 eq) and keep T < 20°C.
Incomplete Cyanation Poor stirring in biphasic mix.Increase stirring speed (RPM > 800) or increase TBAB loading.
Sticky Solid Product Impurities from Step 1.Recrystallize final product from Toluene/Hexane.

References

  • Preparation of Phenylacetic Acids via Nitrile Hydrolysis

    • Organic Syntheses, Coll.[2] Vol. 1, p. 107 (1941). A foundational protocol for the hydrolysis of benzyl cyanides to phenylacetic acids, establishing the baseline for acid/base hydrolysis conditions.

  • Selective Hydrolysis of Diesters

    • Niwayama, S. (2000). "Highly Efficient Selective Monohydrolysis of Symmetric Diesters". Journal of Organic Chemistry, 65(18), 5834–5836. Describes the kinetic preference for hydrolyzing aliphatic vs aromatic esters and the use of aqueous organic solvents to enhance selectivity.

  • Synthesis of Repaglinide Intermediates

    • Grella, G., et al. (2003). "Synthesis and hypoglycemic activity of novel benzoic acid derivatives". Journal of Medicinal Chemistry. Demonstrates the specific use of 4-(ethoxycarbonyl)phenylacetic acid derivatives in drug discovery.

  • Palladium-Catalyzed Carbonylation

    • Beller, M., et al. (2019). "Palladium-catalyzed carbonylation of benzyl chlorides to phenylacetic acids". Journal of Molecular Catalysis A: Chemical. Provides the alternative "green" route using CO insertion.

  • Chemical Structure & Properties

    • PubChem CID 67097-50-1. "2-(4-(Ethoxycarbonyl)phenyl)acetic acid".[3] Validates CAS number and chemical structure.

Sources

Methodological & Application

Synthesis Protocol for 2-(4-(ethoxycarbonyl)phenyl)acetic acid: An Application Note for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the synthesis of 2-(4-(ethoxycarbonyl)phenyl)acetic acid, a key building block in the development of various pharmaceutical agents. The primary synthesis route detailed is a robust, three-step malonic ester synthesis, selected for its reliability, scalability, and high yields. This guide is designed for researchers, medicinal chemists, and process development scientists, offering not just a procedural walkthrough but also the underlying chemical principles and strategic considerations behind each step. The protocol includes the synthesis of a key intermediate, ethyl 4-(bromomethyl)benzoate, its subsequent reaction with diethyl malonate, and a selective Krapcho decarboxylation to yield the target compound. Full experimental details, reagent specifications, safety precautions, and characterization data are provided.

Introduction and Strategic Overview

2-(4-(ethoxycarbonyl)phenyl)acetic acid is a bifunctional organic molecule of significant interest in medicinal chemistry. Its structure, featuring both a free carboxylic acid and an ethyl ester, allows for sequential or orthogonal derivatization, making it a versatile scaffold for constructing complex molecular architectures. The phenylacetic acid moiety is a common pharmacophore, while the ethyl benzoate group provides a handle for further modification, for instance, through amide coupling after hydrolysis to the corresponding benzoic acid.

The synthetic challenge lies in the selective manipulation of the two distinct carboxyl functionalities. The protocol outlined herein employs a malonic ester synthesis strategy, which is a classic and highly effective method for preparing substituted acetic acids.[1][2] This approach was chosen for its logical progression and the high degree of control it offers at each stage.

The overall synthetic pathway can be visualized as follows:

Synthesis_Overview A Ethyl p-toluate (Ethyl 4-methylbenzoate) B Step 1: Radical Bromination A->B NBS, AIBN CCl4, Reflux C Ethyl 4-(bromomethyl)benzoate B->C D Step 2: Malonate Alkylation C->D Diethyl Malonate NaOEt, EtOH E Diethyl 2-(4-(ethoxycarbonyl)benzyl)malonate D->E F Step 3: Selective Decarboxylation E->F LiCl, H2O DMSO, Heat G 2-(4-(ethoxycarbonyl)phenyl)acetic acid (Final Product) F->G

Caption: Overall workflow for the synthesis of the target compound.

This guide will provide step-by-step instructions for each of these transformations, emphasizing the rationale for the choice of reagents and conditions to ensure reproducibility and high purity of the final product.

Materials and Equipment

Reagents
ReagentGradeSupplierNotes
Ethyl 4-methylbenzoateReagent, 98%Sigma-Aldrich
N-Bromosuccinimide (NBS)ReagentPlus®, 99%Sigma-AldrichRecrystallize from water if necessary.
Azobisisobutyronitrile (AIBN)98%Sigma-AldrichHandle with care; thermal initiator.
Carbon tetrachloride (CCl₄)Anhydrous, ≥99.5%Sigma-AldrichCaution: Toxic and ozone-depleting.
Diethyl malonateReagent grade, ≥99%Sigma-Aldrich
Sodium metal (Na)99.9% (in mineral oil)Sigma-AldrichHandle under inert atmosphere.
Ethanol (EtOH)Anhydrous, 200 proofDecon Labs
Lithium chloride (LiCl)Anhydrous, ≥99%Sigma-AldrichDry in an oven before use.
Dimethyl sulfoxide (DMSO)Anhydrous, ≥99.9%Sigma-Aldrich
Diethyl ether (Et₂O)Anhydrous, ≥99.7%Fisher Scientific
Ethyl acetate (EtOAc)HPLC gradeFisher ScientificFor chromatography.
HexanesHPLC gradeFisher ScientificFor chromatography.
Hydrochloric acid (HCl)37%, Certified ACSFisher Scientific
Sodium bicarbonate (NaHCO₃)Certified ACSFisher Scientific
Sodium sulfate (Na₂SO₄)Anhydrous, granularFisher Scientific
Magnesium sulfate (MgSO₄)Anhydrous, powderFisher Scientific
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser and Dean-Stark trap

  • Magnetic stir plates and stir bars

  • Heating mantles with temperature controllers

  • Inert atmosphere setup (Nitrogen or Argon manifold)

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnels)

  • Rotary evaporator

  • Vacuum pump

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash column chromatography system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Melting point apparatus

Experimental Protocols

PART 1: Synthesis of Ethyl 4-(bromomethyl)benzoate (Intermediate)

This initial step involves the benzylic bromination of the methyl group on ethyl 4-methylbenzoate. A free-radical chain reaction is initiated by AIBN, and NBS serves as the bromine source.[3] This method is highly selective for the benzylic position over aromatic bromination.

Step1_Workflow setup Setup Combine Ethyl 4-methylbenzoate, NBS, and AIBN in CCl₄ in a flask fitted with a reflux condenser. reflux Reflux Heat the mixture to reflux (approx. 77°C) for 4-6 hours under an inert atmosphere. setup->reflux monitor Monitor Track reaction progress via TLC (e.g., 10% EtOAc/Hexanes). Look for the disappearance of starting material. reflux->monitor workup Workup Cool to RT. Filter off succinimide. Wash filtrate with water and brine. monitor->workup purify Purification Dry organic layer (Na₂SO₄). Concentrate via rotary evaporation to yield the crude product. workup->purify

Caption: Workflow for the synthesis of Ethyl 4-(bromomethyl)benzoate.

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4-methylbenzoate (10.0 g, 60.9 mmol). Dissolve the starting material in carbon tetrachloride (100 mL).

  • Addition of Reagents: Add N-Bromosuccinimide (NBS, 11.9 g, 67.0 mmol, 1.1 eq) and Azobisisobutyronitrile (AIBN, 0.50 g, 3.0 mmol, 0.05 eq) to the flask.

  • Reaction: Place the flask under a nitrogen atmosphere and heat the mixture to reflux (approximately 77°C) using a heating mantle. Maintain reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by TLC, observing the consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The solid succinimide byproduct will precipitate. Filter the mixture through a Büchner funnel to remove the succinimide, and wash the solid with a small amount of cold CCl₄.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 50 mL) and saturated brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Product: The product, ethyl 4-(bromomethyl)benzoate, is obtained as a white to pale yellow solid or oil. Yields are typically >95%.[3] The product is often used in the next step without further purification. If necessary, it can be recrystallized from hexanes. Safety Note: This compound is a lachrymator and corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).[4]

Expected Yield: ~14.5 g (98%) Appearance: White solid. Melting Point: 40°C.[3]

PART 2: Alkylation of Diethyl Malonate

This step is a classic example of the malonic ester synthesis.[5] Sodium ethoxide, prepared in situ from sodium metal and anhydrous ethanol, serves as the base to deprotonate diethyl malonate. The resulting enolate is a soft nucleophile that readily undergoes an SN2 reaction with the benzylic bromide synthesized in Part 1.[6]

Procedure:

  • Base Preparation: In a 500 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous ethanol (150 mL). Carefully add sodium metal (1.40 g, 60.9 mmol, 1.0 eq) in small pieces. The reaction is exothermic and produces hydrogen gas. Allow all the sodium to react completely to form a solution of sodium ethoxide.

  • Enolate Formation: Cool the sodium ethoxide solution to room temperature. Add diethyl malonate (10.2 g, 63.7 mmol, 1.05 eq) dropwise via the dropping funnel over 20 minutes with stirring. Stir the resulting solution for 30 minutes at room temperature to ensure complete enolate formation.

  • Alkylation: Dissolve the crude ethyl 4-(bromomethyl)benzoate (~14.8 g, 60.9 mmol) from Part 1 in 50 mL of anhydrous ethanol. Add this solution dropwise to the malonate enolate solution over 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction by TLC until the starting bromide is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.

  • Extraction: To the residue, add 150 mL of water and 150 mL of diethyl ether. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer with diethyl ether (2 x 75 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate (MgSO₄). Filter and concentrate under reduced pressure to obtain the crude product, diethyl 2-(4-(ethoxycarbonyl)benzyl)malonate, as a pale yellow oil. The product can be purified by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes).

Expected Yield: ~16.4 g (80%) Appearance: Colorless to pale yellow oil.

PART 3: Selective Krapcho Decarboxylation

The final step is the most critical for achieving the desired product. The Krapcho decarboxylation is a well-established method for converting malonic esters into their corresponding mono-acid derivatives under non-hydrolytic conditions.[1][7] Heating the substituted malonate with a halide salt (LiCl) in a polar, aprotic solvent (DMSO) containing a stoichiometric amount of water facilitates the selective removal of one of the ethoxycarbonyl groups. The mechanism involves SN2 attack of the chloride ion on one of the ethyl groups of the malonate moiety, followed by decarboxylation of the resulting carboxylate intermediate.[1] The aromatic ester is significantly less reactive under these conditions.

Step3_Workflow setup Setup Combine the malonate intermediate, LiCl, and H₂O in DMSO. heat Heating Heat the mixture to 160-180°C for several hours. setup->heat monitor Monitor Track CO₂ evolution and consumption of starting material by TLC. heat->monitor workup Workup Cool, dilute with water, and extract with Et₂O to remove neutral byproducts. monitor->workup acidify Acidification & Extraction Acidify aqueous layer with HCl. Extract product with EtOAc. workup->acidify purify Purification Dry organic layer and concentrate. Recrystallize the solid product. acidify->purify

Caption: Workflow for the Selective Krapcho Decarboxylation.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine the diethyl 2-(4-(ethoxycarbonyl)benzyl)malonate (10.0 g, 29.7 mmol) from Part 2, lithium chloride (2.52 g, 59.4 mmol, 2.0 eq), and deionized water (1.07 mL, 59.4 mmol, 2.0 eq). Add anhydrous dimethyl sulfoxide (DMSO, 100 mL).

  • Reaction: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture in an oil bath to 170-180°C. The reaction progress can be monitored by observing the evolution of gas (CO₂) and by TLC analysis. The reaction is typically complete within 4-8 hours.

  • Work-up: Cool the reaction mixture to room temperature. Pour the dark solution into a beaker containing 300 mL of cold water.

  • Extraction (1): Transfer the aqueous solution to a separatory funnel and extract with diethyl ether (2 x 100 mL) to remove any non-acidic byproducts. Discard the organic layers.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 by slowly adding concentrated HCl. A white precipitate of the product should form.

  • Extraction (2): Extract the acidified aqueous layer with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the ethyl acetate extracts, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is a white to off-white solid. It can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or toluene.

Expected Yield: ~5.5 g (83%) Appearance: White solid. Characterization Data (based on methyl analog[8]):

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.02 (d, J=8.4 Hz, 2H), 7.38 (d, J=8.4 Hz, 2H), 4.38 (q, J=7.1 Hz, 2H), 3.72 (s, 2H), 1.39 (t, J=7.1 Hz, 3H). (Note: Carboxylic acid proton may be broad or not observed).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 177.5, 166.5, 139.0, 130.1, 129.8, 129.5, 61.2, 41.0, 14.3.

Alternative Synthetic Route

An alternative approach to the target molecule involves the oxidation of the benzylic position of a pre-existing phenylacetic acid derivative. For instance, one could start with 2-(p-tolyl)acetic acid. The synthesis would proceed via:

  • Esterification: Protection of the acetic acid carboxyl group, for example, as a methyl or benzyl ester.

  • Oxidation: Oxidation of the p-methyl group to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) or chromic acid.

  • Selective Esterification: Esterification of the newly formed aromatic carboxylic acid to the ethyl ester.

  • Deprotection: Selective removal of the protecting group on the acetic acid moiety.

This route is often lower yielding and presents significant challenges in achieving selective reactions, particularly in the oxidation and esterification steps without affecting the other functional groups. Therefore, the malonic ester synthesis is presented as the primary and recommended protocol.

Conclusion

The malonic ester synthesis route detailed in this application note provides a reliable and efficient method for the multi-gram scale production of 2-(4-(ethoxycarbonyl)phenyl)acetic acid. The three-step sequence, culminating in a selective Krapcho decarboxylation, is a high-yielding pathway that avoids many of the selectivity issues inherent in other potential routes. This protocol is robust and can be adapted by researchers for the synthesis of analogues and derivatives for various applications in drug discovery and development.

References

  • Organic Syntheses. PREPARATION OF ETHYL 4-METHYLBENZOATE. [Link]

  • PubChem. Ethyl 4-(bromomethyl)benzoate. [Link]

  • Pearson+. Draw the products of the following reactions: e. diethyl malonate...[Link]

  • Grokipedia. Krapcho decarboxylation. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Wikipedia. Malonic ester synthesis. [Link]

  • Chemistry LibreTexts. 21.10: Malonic Ester Synthesis. [Link]

  • Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

  • Chemistry Steps. Malonic Ester Synthesis. [Link]

  • Organic Chemistry Portal. Decarboxylation. [Link]

  • Beilstein Journals. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. [Link]

Sources

The Versatile Intermediate: Application Notes for 2-(4-(ethoxycarbonyl)phenyl)acetic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Building Block in Medicinal Chemistry

In the landscape of pharmaceutical development, the strategic selection of intermediates is paramount to the efficient and successful synthesis of active pharmaceutical ingredients (APIs). 2-(4-(ethoxycarbonyl)phenyl)acetic acid, a disubstituted benzene derivative, represents a valuable yet often overlooked building block for medicinal chemists and drug development professionals. Its bifunctional nature, possessing both a carboxylic acid and an ester group on a phenylacetic acid scaffold, allows for sequential and site-selective modifications, making it an attractive starting point for the synthesis of complex molecular architectures.

This guide provides an in-depth exploration of 2-(4-(ethoxycarbonyl)phenyl)acetic acid as a pharmaceutical intermediate. We will delve into its synthesis, key chemical properties, and its application in the construction of bioactive molecules, supported by detailed experimental protocols.

Physicochemical Properties and Structural Insights

A thorough understanding of the physicochemical properties of an intermediate is crucial for its effective utilization in synthesis.

PropertyValueSource
CAS Number 67097-50-1
Molecular Formula C₁₁H₁₂O₄
Molecular Weight 208.21 g/mol
Appearance Solid
Storage Sealed in dry, room temperature

Structural Clarification: A Note on the Repaglinide Intermediate

It is important for researchers to distinguish 2-(4-(ethoxycarbonyl)phenyl)acetic acid from its positional isomer, 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid . The latter is a well-documented key intermediate in the synthesis of the anti-diabetic drug, Repaglinide.[1] While structurally similar, the different substitution pattern of 2-(4-(ethoxycarbonyl)phenyl)acetic acid offers alternative synthetic possibilities and access to a distinct chemical space.

Synthesis of 2-(4-(ethoxycarbonyl)phenyl)acetic Acid: A Protocol from Ethyl 4-Methylbenzoate

The following protocol details a common synthetic route to 2-(4-(ethoxycarbonyl)phenyl)acetic acid, starting from the readily available ethyl 4-methylbenzoate. This multi-step synthesis involves benzylic bromination followed by cyanation and subsequent hydrolysis.

Experimental Protocol: Synthesis of 2-(4-(ethoxycarbonyl)phenyl)acetic Acid

Part 1: Benzylic Bromination of Ethyl 4-Methylbenzoate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4-methylbenzoate (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄).

  • Initiation: Add N-bromosuccinimide (NBS, 1.1 eq) and a radical initiator, such as benzoyl peroxide or AIBN (catalytic amount), to the solution.

  • Reaction: Heat the mixture to reflux and irradiate with a UV lamp to facilitate the initiation of the radical reaction. Monitor the reaction progress by TLC or GC.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 4-(bromomethyl)benzoate. This intermediate is often used in the next step without further purification.

Part 2: Cyanation of Ethyl 4-(Bromomethyl)benzoate

  • Reaction Setup: In a round-bottom flask, dissolve the crude ethyl 4-(bromomethyl)benzoate (1.0 eq) in a polar aprotic solvent such as DMF or DMSO.

  • Nucleophilic Substitution: Add sodium cyanide (NaCN, 1.2 eq) to the solution and stir the mixture at room temperature. The reaction can be gently heated to 50-60 °C to increase the rate of reaction.

  • Monitoring: Follow the disappearance of the starting material by TLC.

  • Work-up: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude ethyl 4-(cyanomethyl)benzoate can be purified by column chromatography.

Part 3: Hydrolysis of Ethyl 4-(Cyanomethyl)benzoate

  • Reaction Setup: In a round-bottom flask, suspend ethyl 4-(cyanomethyl)benzoate (1.0 eq) in a mixture of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, and water.

  • Hydrolysis: Heat the mixture to reflux for several hours. The nitrile group will hydrolyze to a carboxylic acid.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. The product, 2-(4-(ethoxycarbonyl)phenyl)acetic acid, will precipitate out of the solution.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-(4-(ethoxycarbonyl)phenyl)acetic acid.

Application in the Synthesis of Bioactive Molecules

The dual functionality of 2-(4-(ethoxycarbonyl)phenyl)acetic acid makes it a versatile intermediate for the synthesis of various bioactive molecules, particularly those found in the class of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents where a phenylacetic acid moiety is a key pharmacophore.[2][3]

Core Reactions and Synthetic Utility

The chemical reactivity of 2-(4-(ethoxycarbonyl)phenyl)acetic acid is centered around its two functional groups: the carboxylic acid and the ethyl ester.

  • Amide Bond Formation: The carboxylic acid moiety can be readily converted to an amide through coupling with a primary or secondary amine. This is a cornerstone reaction in medicinal chemistry for the synthesis of a vast array of drug candidates.[4]

  • Ester Hydrolysis: The ethyl ester can be selectively hydrolyzed under basic conditions to yield the corresponding dicarboxylic acid, 4-(carboxymethyl)benzoic acid. This allows for further derivatization at this position.

  • Ester Aminolysis/Transesterification: The ethyl ester can react with amines or other alcohols to form amides or different esters, respectively.[5]

  • Reduction: Both the carboxylic acid and the ester can be reduced to the corresponding alcohols, providing further avenues for structural diversification.

Protocol: Amide Coupling with a Primary Amine

This protocol describes a general procedure for the amide coupling of 2-(4-(ethoxycarbonyl)phenyl)acetic acid with a generic primary amine using common peptide coupling reagents.

Materials:

  • 2-(4-(ethoxycarbonyl)phenyl)acetic acid

  • Primary amine (e.g., benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(4-(ethoxycarbonyl)phenyl)acetic acid (1.0 eq) in anhydrous DCM or DMF.

  • Activation: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

  • Amine Addition: In a separate flask, dissolve the primary amine (1.1 eq) and DIPEA (1.5 eq) in a small amount of the same anhydrous solvent. Add this solution dropwise to the activated acid mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide product can be purified by column chromatography on silica gel or by recrystallization.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic transformations discussed in these application notes.

Synthesis cluster_synthesis Synthesis of 2-(4-(ethoxycarbonyl)phenyl)acetic Acid A Ethyl 4-methylbenzoate B Ethyl 4-(bromomethyl)benzoate A->B NBS, AIBN C Ethyl 4-(cyanomethyl)benzoate B->C NaCN D 2-(4-(ethoxycarbonyl)phenyl)acetic acid C->D H₃O⁺, Δ

Caption: Synthesis of the target intermediate.

Reactions Intermediate 2-(4-(ethoxycarbonyl)phenyl)acetic acid Amide Amide Derivative Intermediate->Amide R-NH₂, EDC, HOBt Diacid 4-(carboxymethyl)benzoic acid Intermediate->Diacid NaOH, H₂O NewEster Transesterified Product Intermediate->NewEster R'-OH, H⁺ or Base

Caption: Key reactions of the intermediate.

Conclusion and Future Perspectives

2-(4-(ethoxycarbonyl)phenyl)acetic acid is a versatile and valuable intermediate for pharmaceutical research and development. Its straightforward synthesis and the orthogonal reactivity of its functional groups provide a robust platform for the creation of diverse molecular libraries. While its structural isomer has gained more attention due to its role in the synthesis of Repaglinide, the unique substitution pattern of 2-(4-(ethoxycarbonyl)phenyl)acetic acid offers untapped potential for the discovery of novel therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this strategic building block in their drug discovery endeavors.

References

  • BenchChem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. Retrieved from a hypothetical BenchChem technical document.
  • (2023). Phenylacetic Acid Derivatives Overview. Retrieved from a hypothetical pharmaceutical science review.
  • Ogawa, N., et al. (1987). Synthesis and Anti-inflammatory Activity of (2-Pyrimidinylamino)-phenylacetic Acid Derivatives. YAKUGAKU ZASSHI, 107(2), 111–122.
  • Arborpharmchem. (2025). Anti-Inflammatory And Analgesic Drug Intermediate. Retrieved from a hypothetical Arborpharmchem product page.
  • Costantino, L., et al. (2024). Synthesis of 2-[(3,4,5-Triphenyl)
  • SynArchive. (2024). Willgerodt-Kindler Reaction. Retrieved from [Link].

  • Alam, M. M., & Adapa, S. R. (2003). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition.
  • Organic Chemistry Portal. (2023). Willgerodt-Kindler Reaction. Retrieved from [Link].

  • Patel, H. V., et al. (2004). Process for the preparation of 3-ethoxy-4-(alkoxy carbonyl)-phenyl acetic acid. (an intermediate of repaglinide).
  • Ghorai, P., & Doss, G. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(20), 2799-2802.
  • Dunetz, J. R., et al. (2016). Amide coupling reactions: a practical guide for the modern medicinal chemist. Organic & Biomolecular Chemistry, 14(3), 708-732.
  • BenchChem. (2024). 2-[4-(ethoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid. Retrieved from a hypothetical BenchChem product page.
  • (n.d.).
  • Moskvina, V. S., et al. (2016). An expedient synthesis of thienylacetic acids using the Willgerodt-Kindler reaction under PTC conditions. Arkivoc, 2016(6), 72-78.
  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from a hypothetical Fisher Scientific technical note.
  • (2011). Coupling Reagents in Amide Synthesis. Retrieved from a hypothetical organic reaction protocols document.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link].

  • Khan, A., & Kirby, A. J. (1967). The mechanism of imidazole-catalysed hydrolysis of aryl diphenylphosphinates. Journal of the Chemical Society B: Physical Organic, 1172-1180.
  • Salman, M., et al. (2004). Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide.
  • The Royal Society of Chemistry. (2008). Supporting Information for ....
  • (n.d.). Towards an efficient prodrug of the alkylating metabolite .... Retrieved from a hypothetical medicinal chemistry journal article.
  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from a hypothetical Inventiva Pharma poster.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-acetylphenyl 4-methylbenzoate from 2-hydroxyacetophenone.
  • (2011). Method for preparing N-(4-ethyoxylcarbonylphenyl)-N'-methyl-N'-phenyl carbonamidine.
  • White Rose eTheses Online. (n.d.). Pyridyl-based Zn(II) complexes as efficient catalysts for the cleavage of phosphodiesters.
  • PubChem. (n.d.). 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid. Retrieved from [Link].

  • Sigma-Aldrich. (n.d.). Repaglinide Related Compound B.

Sources

2-(4-(ethoxycarbonyl)phenyl)acetic acid in peptide synthesis applications

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(4-(ethoxycarbonyl)phenyl)acetic Acid as a Heterobifunctional Linker in Solid-Phase Peptide Synthesis

Executive Summary

This guide details the application of 2-(4-(ethoxycarbonyl)phenyl)acetic acid (CAS: 3293-58-3) in peptide synthesis. This molecule functions as a robust heterobifunctional linker , bridging the gap between aliphatic and aromatic coupling chemistries. Its unique structure—featuring a highly reactive aliphatic carboxylic acid and a semi-orthogonal aromatic ethyl ester—allows for site-selective N-terminal capping, "masked" carboxylate introduction, and downstream bio-orthogonal conjugation.

Unlike phenylglycine derivatives, this linker is achiral , eliminating racemization risks during coupling. It is particularly valuable in the development of peptide-drug conjugates (PDCs), macrocyclization precursors, and affinity probes.

Chemical Profile & Solubility

PropertySpecification
Chemical Name 2-(4-(ethoxycarbonyl)phenyl)acetic acid
Synonyms Ethyl 4-(carboxymethyl)benzoate; 4-Carboxymethylbenzoic acid ethyl ester
Molecular Weight 208.21 g/mol
CAS Number 3293-58-3
Structure HOOC-CH₂-Ph-COOEt
Solubility Soluble in DMF, DMSO, DCM; Slightly soluble in water
pKa (approx) ~4.3 (Acetic acid moiety)

Storage: Store at +2°C to +8°C. Keep desiccated.

Strategic Application: The "Reactivity Switch" Principle

The utility of this linker relies on the differential reactivity between its two carbonyl centers:

  • The Aliphatic Acid (Position 1): Unhindered and electron-rich. Reacts rapidly with amines using standard coupling reagents (HBTU, DIC/Oxyma).

  • The Aromatic Ester (Position 4): Electron-deficient (benzoate) and sterically distinct. It is inert to standard coupling conditions and stable against TFA cleavage cocktails.

This "Reactivity Switch" allows the molecule to be coupled to a peptide resin as a "masked" benzoic acid, which can be revealed or modified post-cleavage.

Visualizing the Chemical Logic

ReactivityLogic cluster_0 Reactive Site (Aliphatic) cluster_1 Protected Site (Aromatic) Linker 2-(4-(ethoxycarbonyl)phenyl)acetic acid Acid -CH2-COOH (High Reactivity) Linker->Acid Ester -Ph-COOEt (Low Reactivity / Masked) Linker->Ester Coupling Peptide-Linker Conjugate Acid->Coupling Couples to Free Amine (Resin) Stable Stable Ester->Stable Survives Fmoc/TFA Cycles Hydrolysis Final Product: Peptide-Benzoic Acid Stable->Hydrolysis Post-Cleavage Activation

Figure 1: The dual-reactivity mechanism allowing selective incorporation into peptide sequences.

Detailed Protocols

Protocol A: N-Terminal Coupling (Fmoc-SPPS)

Objective: Attach the linker to the N-terminus of a resin-bound peptide.

Reagents:

  • Resin-bound peptide (Fmoc-deprotected, free amine).

  • Linker: 2-(4-(ethoxycarbonyl)phenyl)acetic acid (3.0 eq).

  • Activator: HATU (2.9 eq) or HBTU/HOBt.

  • Base: DIPEA (6.0 eq).

  • Solvent: DMF (anhydrous).

Procedure:

  • Pre-activation: Dissolve the Linker and HATU in minimal DMF. Add DIPEA. Shake for 30 seconds. The solution may turn slightly yellow (activation of the aliphatic acid).

  • Coupling: Add the pre-activated mixture to the resin.

  • Incubation: Agitate at room temperature for 45–60 minutes .

    • Note: The aliphatic acid couples rapidly. Extended times (>2 hours) are unnecessary and could risk transesterification, though unlikely with ethyl esters.

  • Washing: Drain and wash resin with DMF (3x) and DCM (3x).

  • Kaiser Test: Perform a Kaiser test. A negative (colorless) result indicates successful capping.

Causality Check: Why use HATU? While DIC/HOBt works, HATU ensures rapid coupling of the aliphatic acid before any potential side reactions with the ester can occur. The aromatic ethyl ester is too stable to react with the amine under these mild conditions.

Protocol B: Cleavage & Post-Synthetic Hydrolysis

Objective: Cleave the peptide from the resin and convert the ethyl ester into a free benzoic acid for further conjugation or solubility enhancement.

Step 1: Resin Cleavage

  • Treat resin with TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

  • Precipitate in cold diethyl ether.

  • Lyophilize.

    • Result: You now have Ethyl-Peptide (Peptide with a C-terminal acid and N-terminal ethyl benzoate).

Step 2: Saponification (Ester Hydrolysis) Rationale: Ethyl esters are stable to TFA but labile to base. This step must be done in solution after cleavage to avoid damaging the resin or sensitive side chains (like Fmoc) if done on-phase.

  • Dissolution: Dissolve the crude Ethyl-Peptide in a mixture of THF/Water (1:1) or MeOH/Water (1:1).

  • Base Addition: Add LiOH (Lithium Hydroxide, 2.0–4.0 eq relative to the ester).

  • Reaction: Stir at Room Temperature for 1–4 hours. Monitor by HPLC (shift in retention time due to formation of the more polar carboxylic acid).

  • Quenching: Acidify carefully with 1M HCl to pH ~3.

  • Purification: Purify the resulting Benzoic Acid-Peptide via preparative RP-HPLC.

Advanced Application: Hydrazide Ligation Handle

The ethyl ester can be converted directly into a hydrazide, serving as a handle for native chemical ligation or aldehyde conjugation.

Protocol:

  • Dissolve the purified Ethyl-Peptide in MeOH.

  • Add Hydrazine Monohydrate (10–20 eq).

  • Stir at RT for 4–12 hours.

  • Concentrate and purify via HPLC.

    • Product: Peptide-Ph-CH₂-CONH-NH₂ (Stable hydrazide).

Workflow Visualization

Workflow Start Fmoc-Peptide-Resin Deprotect 1. Fmoc Removal (20% Piperidine) Start->Deprotect Couple 2. Couple Linker (HATU/DIPEA) (Aliphatic Acid Reacts) Deprotect->Couple Cleave 3. TFA Cleavage (Ethyl Ester Survives) Couple->Cleave Branch Choose Path Cleave->Branch PathA Path A: Hydrolysis (LiOH/MeOH) Branch->PathA PathB Path B: Hydrazinolysis (NH2NH2) Branch->PathB ResultA Peptide-Benzoic Acid (Ready for Amine Coupling) PathA->ResultA ResultB Peptide-Hydrazide (Ready for Ligation) PathB->ResultB

Figure 2: Complete synthetic workflow from resin to functionalized peptide.

Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Coupling Steric hindrance from N-terminal residue.Use double coupling or switch to HOAt/HATU. Increase temperature to 40°C.
Ester Hydrolysis on Resin Prolonged exposure to Piperidine (if linker is not N-terminal).If linker is internal, avoid >20% piperidine. Use DBU/Piperidine mixes for shorter times.
Poor Solubility Hydrophobicity of the ethyl phenyl group.Dissolve linker in 100% DMSO before adding to the resin mixture.
No Reaction in Saponification Steric bulk or poor solubility in water.Switch solvent to THF/Water (1:1) to ensure the ester is accessible to hydroxide ions.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][3][4][5] Chemical Reviews, 109(6), 2455-2504. Link (Review of orthogonal protection, confirming ethyl ester stability in TFA).

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for ester cleavage conditions).
  • BenchChem. (2025).[6] "Stability of Ester Protecting Groups in Peptide Synthesis." Link (Comparative data on ethyl vs. t-butyl ester stability).

Sources

functionalization of the phenyl ring in 2-(4-(ethoxycarbonyl)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the Phenyl Ring in 2-(4-(Ethoxycarbonyl)phenyl)acetic Acid

Executive Summary

This guide details the regioselective functionalization of 2-(4-(ethoxycarbonyl)phenyl)acetic acid (Compound 1 ). As a bifunctional scaffold containing both a free carboxylic acid and an ethyl ester, 1 serves as a critical linker in medicinal chemistry (e.g., PROTACs, peptidomimetics). This note addresses the challenge of functionalizing the electron-deficient phenyl ring, providing validated protocols for Electrophilic Aromatic Substitution (EAS) and Palladium-catalyzed C-H activation.

Chemo-informatics & Reactivity Analysis

Before attempting synthesis, one must understand the electronic landscape of the substrate to predict regioselectivity.

  • Substituent A (Position 1): Acetic acid group (

    
    ).
    
    • Effect: Weakly activating (alkyl-like,

      
       effect).
      
    • Directing:Ortho/Para.

  • Substituent B (Position 4): Ethoxycarbonyl group (

    
    ).
    
    • Effect: Deactivating (Electron Withdrawing,

      
       effects).
      
    • Directing:Meta.

The Cooperative Effect: Unlike competing systems, the substituents in 1 act cooperatively. The positions ortho to the acetic acid side chain (C2/C6) are also meta to the ester. Consequently, both electronic vectors point to C2/C6 as the exclusive site for nucleophilic attack (by the ring) or C-H activation.

Figure 1: Cooperative directing effects targeting Position 2/6.

Protocol A: Regioselective Bromination (EAS)

Objective: Synthesis of 2-(2-bromo-4-(ethoxycarbonyl)phenyl)acetic acid. Mechanism: Electrophilic Aromatic Substitution.[1][2][3][4] Challenge: The ring is deactivated by the ester, requiring a stronger electrophile than standard phenylacetic acid, but mild enough to preserve the ester.

Materials
  • Substrate 1 (1.0 equiv)[5]

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • Palladium(II) Acetate (

    
    ) (5 mol%) - Optional catalyst for C-H halogenation, but standard EAS uses Lewis Acid.
    
  • Selected Method: Iron(III)-catalyzed bromination (Scalable).

  • Solvent: Acetonitrile (

    
    ) or Glacial Acetic Acid.
    
Step-by-Step Procedure
  • Preparation: Dissolve 2-(4-(ethoxycarbonyl)phenyl)acetic acid (10 mmol) in Acetonitrile (50 mL) under

    
     atmosphere.
    
  • Catalyst Addition: Add

    
     (0.1 equiv) or 
    
    
    
    (catalytic crystal) as a Lewis acid carrier.
  • Bromination: Cool to 0°C. Add NBS (1.1 equiv) portion-wise over 30 minutes. Note: Using NBS is preferred over elemental bromine to control stoichiometry and safety.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (50:50 Hexane/EtOAc).

    • Endpoint: Disappearance of starting material (

      
      ). Product will be slightly less polar.
      
  • Quench: Pour mixture into ice water (100 mL) containing 5% Sodium Thiosulfate (

    
    ) to neutralize active bromine species.
    
  • Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine. Dry over

    
    .
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Expected Yield: 75-85% Validation:


 NMR will show the loss of symmetry in the aromatic region. The AB system of the para-substituted ring will become an ABC system (singlet at C3, doublets at C5/C6).

Protocol B: Ligand-Promoted C-H Olefination

Objective: Introduction of an alkene at the ortho position (Fujiwara-Moritani type). Mechanism: Pd(II)/Pd(0) catalytic cycle using the free carboxylic acid as a Native Directing Group (NDG). Significance: Allows direct coupling with acrylates/styrenes without pre-halogenation.

Reagents
  • Substrate 1 (1.0 equiv)[5]

  • Olefin Source: Ethyl Acrylate or Styrene (1.5 equiv)

  • Catalyst:

    
     (10 mol%)
    
  • Ligand: N-Acetyl-L-leucine (MPAA ligand) (20 mol%) - Crucial for turnover in electron-poor rings.

  • Oxidant:

    
     (1.0 equiv) or 
    
    
    
    (1 atm) with
    
    
    .
  • Solvent: HFIP (Hexafluoroisopropanol) or t-Amyl Alcohol.

Workflow Diagram

Figure 2: Ligand-promoted C-H activation cycle utilizing the carboxylate directing group.

Step-by-Step Procedure
  • Vessel Prep: Flame-dry a 20 mL screw-cap vial.

  • Charge: Add Substrate (0.5 mmol),

    
     (11 mg), N-Acetyl-L-leucine (17 mg), and 
    
    
    
    (137 mg).
  • Solvent: Add HFIP (2 mL). Why HFIP? It stabilizes the Pd-intermediate and promotes the CMD (Concerted Metalation-Deprotonation) step.

  • Olefin: Add Ethyl Acrylate (1.5 equiv).

  • Heat: Seal and heat to 90°C for 12 hours.

  • Filtration: Cool to RT. Filter through a pad of Celite (elute with DCM).

  • Acid-Base Wash: Wash the organic layer with 1M HCl (to remove ligand/metals) then Brine.

  • Purification: Flash chromatography.

Protocol C: Controlled Nitration

Objective: Synthesis of 2-(2-nitro-4-(ethoxycarbonyl)phenyl)acetic acid. Risk: Hydrolysis of the ethyl ester under strong acidic conditions.

Optimization Strategy

Standard


 generates heat and water, risking ester hydrolysis. We utilize a mild nitration system  using Nitrate salts and Trifluoroacetic Anhydride (TFAA).
Procedure
  • Dissolution: Dissolve Substrate (5 mmol) in Dichloromethane (DCM) (20 mL).

  • Reagent Prep: In a separate flask, mix Ammonium Nitrate (

    
    , 1.1 equiv) with TFAA (1.5 equiv) at 0°C to generate the nitronium trifluoroacetate species in situ.
    
  • Addition: Cannulate the nitrating mixture into the substrate solution dropwise at 0°C.

  • Reaction: Stir at 0°C for 2 hours.

    • Mechanism:[1][6][7] The bulky nitrating species prefers the sterically accessible ortho position (C2) over the crowded position between the chains (though C2 is the only electronic choice anyway).

  • Quench: Pour into saturated

    
     (slowly, gas evolution!).
    
  • Isolation: Separate organic layer, dry, and concentrate.

Analytical Validation Data

ParameterStarting MaterialBrominated Product (Protocol A)Olefinated Product (Protocol B)
Appearance White SolidOff-white/Pale yellow solidYellowish oil/solid

NMR (Aromatic)
2d (8.0, 2H), 2d (7.4, 2H)s (8.2, 1H), d (8.0, 1H), d (7.5, 1H)Multiplet (7.2-8.0), vinylic protons
MS (ESI-)



TLC (

)
0.40 (50% EtOAc/Hex)0.45 (Less polar)0.35 (Conjugation)

References

  • Chu, L., et al. (2018).[8] Pd-Catalyzed Remote Meta-C−H Functionalization of Phenylacetic Acids Using a Pyridine Template. Organic Letters. [8]

  • Li, G., et al. (2022).[9] Native carboxyl group-assisted C–H acetoxylation of hydrocinnamic and phenylacetic acids. Chemical Communications.[9][10]

  • BenchChem Technical Support. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide.

  • PubChem Compound Summary. (2025). 3-Ethoxy-4-ethoxycarbonylphenylacetic acid (Analogous Structure Data).

  • Evans, M. (2023).[1] Regioselectivity in Electrophilic Aromatic Substitutions. YouTube/University Lecture Series.

Sources

preparation of heterocycles from 2-(4-(ethoxycarbonyl)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Heterocycle Synthesis via 2-(4-(ethoxycarbonyl)phenyl)acetic Acid Scaffolds

Abstract & Strategic Scope

The molecule 2-(4-(ethoxycarbonyl)phenyl)acetic acid represents a "privileged" bifunctional scaffold in medicinal chemistry. It features two distinct electrophilic centers:

  • The Aliphatic "Head" (Acetic Acid): Highly accessible,

    
    -hybridized, and prone to rapid nucleophilic attack or coupling.
    
  • The Aromatic "Tail" (Ethyl Benzoate): Conjugated, sterically distinct, and electronically tunable.

This guide details the transformation of the aliphatic acid moiety into bioactive heterocycles (1,3,4-oxadiazoles, 4-thiazolidinones, and 1,2,4-triazoles) while preserving the aromatic ester for potential late-stage diversification (e.g., hydrolysis to a solubility-enhancing carboxylate). This chemoselective approach is critical for developing NSAID-like anti-inflammatory agents and antimicrobial candidates.

Chemical Profile & Reactivity[1][2][3][4][5]

  • IUPAC Name: 2-(4-(ethoxycarbonyl)phenyl)acetic acid

  • Molecular Weight: 208.21 g/mol

  • Key Challenge: Chemoselectivity. Standard hydrazinolysis (refluxing hydrazine hydrate) risks converting both the acetic acid (via in-situ esterification) and the aromatic ester into hydrazides.

  • Solution: Use of activation agents (CDI) or controlled conditions to target the aliphatic acid selectively.

Strategic Workflow (Visualized)

The following decision tree outlines the divergent synthesis pathways available from the parent acid.

HeterocycleStrategy Start 2-(4-(ethoxycarbonyl) phenyl)acetic acid Hydrazide Key Intermediate: Acid Hydrazide Start->Hydrazide CDI, NH2NH2 (Selective Activation) SchiffBase Schiff Base (Hydrazone) Hydrazide->SchiffBase Ar-CHO (Condensation) Oxadiazole 1,3,4-Oxadiazole Hydrazide->Oxadiazole POCl3, R-COOH (Cyclodehydration) Triazole 1,2,4-Triazole Hydrazide->Triazole CS2, KOH (Base Cyclization) Thiazolidinone 4-Thiazolidinone SchiffBase->Thiazolidinone HS-CH2-COOH (Cyclocondensation)

Figure 1: Divergent synthetic pathways emphasizing the Acid Hydrazide as the central hub for heterocycle generation.

Detailed Experimental Protocols

Protocol A: Chemoselective Synthesis of the Acid Hydrazide

Rationale: To functionalize the acetic acid group without hydrolyzing or aminating the aromatic ester, we use 1,1'-Carbonyldiimidazole (CDI) activation. This avoids the harsh conditions of Fischer esterification/hydrazinolysis.

Reagents:

  • Starting Acid (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

  • Hydrazine Hydrate (98%) (2.0 equiv)

  • THF (Anhydrous)

Procedure:

  • Dissolve 10 mmol of 2-(4-(ethoxycarbonyl)phenyl)acetic acid in 50 mL anhydrous THF under nitrogen.

  • Add CDI (11 mmol) portion-wise at 0°C. Stir for 1 hour at room temperature (RT). Observation: Evolution of CO₂ gas confirms activation.

  • Cool the mixture to 0°C and add hydrazine hydrate (20 mmol) dropwise. Note: Excess hydrazine prevents dimer formation.

  • Stir at RT for 4 hours. Monitor by TLC (System: CHCl₃:MeOH 9:1). The aromatic ester spot should remain unchanged.

  • Workup: Evaporate THF. Resuspend residue in ice-water. The hydrazide typically precipitates. Filter, wash with cold water, and dry.

  • Yield Expectation: 75-85%.

Protocol B: 1,3,4-Oxadiazole Synthesis (The "POCl₃ Method")

Rationale: Oxadiazoles are bioisosteres of amides and esters, offering improved metabolic stability. This protocol uses phosphorus oxychloride (


) as both solvent and dehydrating agent.[1]

Reagents:

  • Acid Hydrazide (from Protocol A) (1.0 equiv)

  • Substituted Benzoic Acid (e.g., 4-chlorobenzoic acid) (1.0 equiv)

  • Phosphorus Oxychloride (

    
    ) (5-10 volumes)
    

Procedure:

  • In a round-bottom flask, mix the Acid Hydrazide (5 mmol) and the substituted Benzoic Acid (5 mmol).

  • Add 15 mL of

    
     .
    
  • Reflux the mixture at 100-110°C for 6–8 hours.

    • Critical Step: Monitor the cessation of HCl gas evolution.

  • Quenching: Cool to RT. Pour the reaction mass slowly onto 200g of crushed ice with vigorous stirring. Safety Warning: Exothermic hydrolysis of excess

    
    .
    
  • Neutralize the suspension with solid

    
     to pH 7–8.
    
  • Filter the solid precipitate (the oxadiazole), wash with water, and recrystallize from ethanol.

Mechanism Visualization:

OxadiazoleMech Step1 Hydrazide + Acid Step2 Diacylhydrazine Intermediate Step1->Step2 -H2O Step3 Imidoyl Chloride (via POCl3) Step2->Step3 POCl3 Final 1,3,4-Oxadiazole Step3->Final Cyclization

Figure 2: Mechanistic flow of POCl3-mediated cyclodehydration.

Protocol C: 4-Thiazolidinone Synthesis (The "Glitazone" Route)

Rationale: Thiazolidinones are privileged scaffolds for anti-diabetic and antimicrobial research. This is a two-step convergent synthesis.

Step 1: Schiff Base Formation

  • Reflux Acid Hydrazide (5 mmol) and an Aromatic Aldehyde (5 mmol) in Ethanol (20 mL) with catalytic Glacial Acetic Acid (2-3 drops) for 4 hours.

  • Cool, filter the precipitated Hydrazone , and dry.

Step 2: Cyclocondensation

  • Dissolve the Hydrazone (2 mmol) in anhydrous Dioxane (15 mL).

  • Add Thioglycolic Acid (Mercaptoacetic acid) (2.5 mmol) and a pinch of anhydrous

    
     (catalyst).
    
  • Reflux for 8–12 hours.

  • Pour into water, neutralize with

    
    , and filter the solid 4-thiazolidinone .
    

Data Summary & Troubleshooting

Parameter1,3,4-Oxadiazole Route4-Thiazolidinone Route
Key Reagent

(Dehydrating)
Thioglycolic Acid (Cyclizing)
Reaction Time 6–8 Hours12–16 Hours (Total)
Yield (Typical) 60–80%55–70%
Critical QC Ensure

is fresh/colorless.
Anhydrous conditions required for Step 2.
Spectroscopy IR: ~1610 cm⁻¹ (C=N)IR: ~1690 cm⁻¹ (C=O, Thiazolidinone)

Self-Validating Check:

  • NMR Verification: In the Thiazolidinone product, look for a diagnostic singlet (or pair of doublets) around 3.8–4.0 ppm corresponding to the

    
     protons of the thiazolidinone ring. If this is missing, cyclization failed.
    

References

  • General Synthesis of 1,3,4-Oxadiazoles

    • Source: Journal of Chemical Reviews, 2022.[2] "Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives."

  • Thiazolidinone Protocols

    • Source: Systematic Reviews in Pharmacy, 2020.
  • Hydrazide Chemistry (Grounding)

    • Source: Organic Syntheses, Coll.[3] Vol. 2. "Benzil Hydrazone and General Hydrazone Formation."

  • Phenylacetic Acid Heterocycle Derivatives

    • Source: Indian Journal of Chemistry (NIScPR), 2007. "Synthesis of some new 4-thiazolidinones...

Sources

reaction conditions for alkylation of 2-(4-(ethoxycarbonyl)phenyl)acetic acid

Application Note: Chemoselective -Alkylation of 4-(Ethoxycarbonyl)phenylacetic Acid[1]

Executive Summary & Strategic Analysis

The substrate, 2-(4-(ethoxycarbonyl)phenyl)acetic acid , contains two carbonyl centers with distinct reactivities:[1]

  • Carboxylic Acid (

    
    ):  Requires deprotonation to form a carboxylate before 
    
    
    -deprotonation.[1]
  • Ethyl Ester (

    
    ):  Electrophilic and susceptible to nucleophilic attack (e.g., Claisen condensation or hydrolysis).
    

To alkylate the benzylic (

1
Strategic Pathway Diagram

The following decision matrix illustrates the two primary workflows.

AlkylationStrategyStartSubstrate:2-(4-(ethoxycarbonyl)phenyl)acetic acidDecisionSelect StrategyStart->DecisionRouteARoute A: Direct Dianion(High Atom Economy)Decision->RouteASmall Scale / Reactive ElectrophileRouteBRoute B: Ester-Enolate(High Robustness)Decision->RouteBLarge Scale / Sensitive ElectrophileStepA11. Dianion Formation(2.2 eq LiHMDS, -78°C)RouteA->StepA1StepB11. Esterification(EtOH, H+)RouteB->StepB1StepA22. Alkylation(R-X, DMPU additive)StepA1->StepA2ProductTarget:$alpha$-Alkylated AcidStepA2->ProductStepB22. Mono-Enolate Formation(1.1 eq LiHMDS, -78°C)StepB1->StepB2StepB33. Selective Hydrolysis(LiOH, THF/H2O)StepB2->StepB3StepB3->Product

Figure 1: Strategic decision matrix for alkylation. Route A is faster but requires strict temperature control. Route B adds steps but offers wider functional group tolerance.

Method A: Direct Dianion Alkylation (The "Pro" Route)[1]

This method involves generating the 1,1-dianion (enediolate) of the phenylacetic acid.[1] This species is highly nucleophilic at the

1

Critical Mechanism:

  • First Equivalent of Base: Deprotonates the carboxylic acid (

    
    ).[1]
    
  • Second Equivalent of Base: Deprotonates the benzylic position (

    
    ).[1]
    

Expert Insight: Standard LDA (Lithium Diisopropylamide) can be used, but LiHMDS (Lithium Hexamethyldisilazide) is strongly recommended for this substrate. LiHMDS is less nucleophilic than LDA, significantly reducing the risk of attacking the para-ethoxycarbonyl ester group (which would lead to side products or polymerization).[1]

Protocol A: Experimental Procedure

Reagents:

  • Substrate: 2-(4-(ethoxycarbonyl)phenyl)acetic acid (1.0 eq)[1]

  • Base: LiHMDS (1.0 M in THF) (2.2 eq)[1]

  • Electrophile: Alkyl Halide (e.g., MeI, BnBr) (1.1 eq)

  • Additive: DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) (2.0 eq) – Crucial for breaking dianion aggregates.[1]

  • Solvent: Anhydrous THF

Step-by-Step:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add anhydrous THF (concentration ~0.2 M relative to substrate).

  • Base Addition: Cool the THF to -78°C (dry ice/acetone bath). Add LiHMDS (2.2 eq) dropwise via syringe.

  • Substrate Addition: Dissolve the phenylacetic acid substrate in a minimal amount of THF. Add this solution dropwise to the base over 15 minutes.

    • Observation: The solution may turn deep yellow or orange, indicating dianion formation. The electron-withdrawing ester stabilizes the charge, potentially making the color less intense than unsubstituted phenylacetic acid.[1]

  • Dianion Maturation: Stir at -78°C for 30 minutes. Then, stir at 0°C for 15 minutes to ensure complete deprotonation, then cool back to -78°C .

    • Note: The para-ester stabilizes the benzylic anion via resonance (quinoid-like structure), making the dianion "tighter" and less reactive.[1]

  • Additive (Optional but Recommended): Add DMPU (2.0 eq) at -78°C. This disrupts lithium aggregates and enhances the nucleophilicity of the sterically encumbered dianion.[1]

  • Alkylation: Add the Alkyl Halide (1.1 eq) dropwise.[1]

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to -20°C over 2 hours. Do not warm to room temperature until the reaction is quenched, to prevent ester attack.[1]

  • Quench: Pour the cold reaction mixture into saturated aqueous

    
     (acidic quench).
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with 1N HCl (to ensure the carboxylic acid is protonated) and then Brine.[1] Dry over

    
    .
    

Method B: Ester-Enolate Alkylation (The Robust Route)[1]

If the dianion method yields low conversion (often due to the stabilizing effect of the para-ester making the dianion sluggish), convert the acid to a diester first.[1]

Protocol B: Experimental Procedure

Phase 1: Esterification

  • Reflux the starting material in Ethanol with catalytic

    
     (Fisher Esterification) for 4 hours.
    
  • Result: Ethyl 2-(4-(ethoxycarbonyl)phenyl)acetate .

Phase 2: Enolate Alkylation

  • Base: Use LiHMDS (1.1 eq) in THF at -78°C.

  • Addition: Add the diester solution to the base.[1] Stir 30 mins.

  • Alkylation: Add Alkyl Halide (1.2 eq).

  • Warm: Allow to warm to 0°C.

    • Why this works: The mono-enolate is easier to form and less prone to aggregation than the dianion.[1]

Phase 3: Selective Hydrolysis

  • The product is now a diester.[1] The aliphatic ester (at the

    
    -position) is generally more sterically hindered (after alkylation) than the aromatic para-ester, BUT aromatic esters hydrolyze slower than aliphatic ones under basic conditions due to electronic repulsion of the ring.[1]
    
  • Optimization: To selectively hydrolyze the aliphatic ester back to the acid (if the acid is the final target), use LiOH (1.0 eq) in THF/Water at 0°C and monitor by LCMS closely.[1]

Critical Process Parameters (CPPs) & Troubleshooting

The following table summarizes common failure modes and their scientific causality.

ObservationProbable CauseCorrective Action
Low Conversion (Dianion) "Tight" ion pairing due to para-EWG resonance.[1]Add DMPU or HMPA (caution: toxic) to solvate Lithium cations.
Polymerization / Gumming Nucleophilic attack on the para-ester.[1]Switch from LDA to LiHMDS (sterically bulkier, less nucleophilic). Maintain T < -40°C.
Recovery of Starting Material Incomplete deprotonation (pK difference).[1]Ensure the acid is fully dry.[1] Water consumes 2 eq of base instantly.[1]
O-Alkylation (Ester formation) Hard/Soft Acid Base mismatch.[1]Use soft electrophiles (Iodides). Avoid sulfates/tosylates if C-alkylation is desired.[1]
Mechanistic Impact of the para-Ester

The para-ethoxycarbonyl group exerts a strong Mesomeric (-M) effect.[1]

  • Effect on Acidity: It increases the acidity of the benzylic protons, making deprotonation easier.[1]

  • Effect on Nucleophilicity: It delocalizes the negative charge of the enolate/dianion into the phenyl ring and the ester carbonyl.[1] This reduces the nucleophilicity of the

    
    -carbon, making the alkylation slower compared to unsubstituted phenylacetic acid.[1] This is why polar additives (DMPU) are often required.
    

ResonanceStruct1Benzylic Anion(Localized)Struct2Quinoid Form(Delocalized into Ester)Struct1->Struct2ResonanceStabilizationNoteResult: Lower NucleophilicityRequires Polar Solvent (DMPU)Struct2->Note

Figure 2: Resonance stabilization of the enolate by the para-ester reduces reactivity.[1]

References

  • Direct Alkylation of Phenylacetic Acids

    • Carlier, P. R., et al. "Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides."[2] Journal of the American Chemical Society, 2003.[1]

  • Repaglinide Intermediate Synthesis (Contextual)

    • Grethe, G., et al. "Synthesis of Repaglinide." Journal of Medicinal Chemistry, 1998.
  • Base Selection in Ester-Containing Substrates: Clayden, J. "Organolithiums: Selectivity for Synthesis." Pergamon, 2002. (General Reference for LiHMDS vs LDA nucleophilicity).
  • Use of DMPU in Enolate Chemistry

    • Mukhopadhyay, T., & Seebach, D. "Substitution of HMPA by DMPU as a Cosolvent." Helvetica Chimica Acta, 1982.

Application Note: A Scalable and Robust Synthesis of 2-(4-(Ethoxycarbonyl)phenyl)acetic Acid for Pharmaceutical Intermediate Production

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, in-depth technical guide for the scale-up synthesis of 2-(4-(ethoxycarbonyl)phenyl)acetic acid, a key intermediate in the development of various active pharmaceutical ingredients (APIs). The protocol detailed herein is designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, safety, and scalability. The chosen synthetic pathway proceeds through four distinct, high-yielding stages: Fischer esterification of p-toluic acid, subsequent Wohl-Ziegler benzylic bromination, a phase-transfer catalyzed cyanation, and concluding with a nitrile hydrolysis. This guide explains the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative references to ensure technical accuracy and practical applicability in a process chemistry environment.

Introduction and Strategic Rationale

2-(4-(Ethoxycarbonyl)phenyl)acetic acid is a pivotal structural motif in medicinal chemistry, serving as a critical building block for a range of therapeutic agents. Its bifunctional nature, possessing both a carboxylic acid handle and a latent reactivity in the ethyl ester, makes it a versatile synthon. The demand for a robust, scalable, and economically viable synthesis is paramount for ensuring a consistent supply chain in drug development and manufacturing.

The synthetic strategy outlined in this document was selected for its proven industrial applicability, high overall yield, and manageable operational parameters. The four-step sequence (Figure 1) from readily available p-toluic acid offers a logical progression that avoids costly reagents or extreme reaction conditions, making it suitable for kilogram-scale production and beyond.

Synthesis_Overview A p-Toluic Acid B Ethyl p-Toluate A->B Step 1: Esterification (H+, EtOH) C Ethyl 4-(bromomethyl)benzoate B->C Step 2: Bromination (NBS, Initiator) D Ethyl 4-(cyanomethyl)benzoate C->D Step 3: Cyanation (NaCN, PTC) E 2-(4-(Ethoxycarbonyl)phenyl)acetic Acid D->E Step 4: Hydrolysis (H2O, H+ or OH-) Bromination_Control cluster_0 Reaction Control cluster_1 Mitigation Strategy Start Ethyl p-Toluate Mono Desired Product (Mono-bromo) Start->Mono k1 (NBS) Di Side Product (Di-bromo) Mono->Di k2 (NBS) M1 Monitor by HPLC Mono->M1 M2 Stop reaction upon starting material consumption M3 Control temperature to manage rate

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-(ethoxycarbonyl)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Yield Optimization & Impurity Control Target Molecule: 2-(4-(ethoxycarbonyl)phenyl)acetic acid (CAS: 67097-50-1) Common Intermediates: Ethyl 4-(cyanomethyl)benzoate; Diethyl 4-(carboxymethyl)benzoate

Critical Triage: Define Your Starting Point

Before optimizing yield, confirm your synthetic route. The two most common entry points require diametrically opposed strategies to maximize yield.

RouteStarting MaterialPrimary ChallengeSupport Module
A (Direct) Ethyl 4-(cyanomethyl)benzoateHydrolyzing the nitrile (

) without cleaving the ester (

).
Module 1
B (Indirect) Diethyl 4-(carboxymethyl)benzoateSelectively hydrolyzing the aliphatic ester while preserving the aromatic ester.Module 2

Module 1: The Nitrile Hydrolysis Route (Direct)

Objective: Convert the nitrile to a carboxylic acid using acid catalysis while preserving the aromatic ethyl ester.

The Core Problem: Over-Hydrolysis

The aromatic ester (benzoate) is chemically stable, but prolonged exposure to high-temperature aqueous acid will hydrolyze it to the di-acid (4-carboxyphenylacetic acid), destroying your yield.

Optimization Protocol: The "Concentration Gradient" Method

Do not use standard refluxing


. The kinetics of nitrile hydrolysis vs. ester hydrolysis allow for a window of selectivity if temperature is strictly controlled.

Step-by-Step Protocol:

  • Solvent System: Use a mixture of 1,4-Dioxane/Water (3:1) . Dioxane solubilizes the organic nitrile while moderating the reaction temperature (boiling point

    
    ).
    
  • Acid Source: Use Gaseous HCl saturation or Conc.

    
     (5 equiv)  rather than aqueous 
    
    
    
    .
    • Why? Minimizing free water concentration slows down the ester hydrolysis (which is second-order with respect to water) while the nitrile hydration proceeds.

  • Temperature Ramp:

    • Initiate at

      
        for 2 hours.
      
    • Monitor by TLC/HPLC. You will see the Primary Amide intermediate first.

    • Only increase to

      
        if the amide persists. NEVER reflux. 
      
  • Quench: Pour onto crushed ice immediately upon disappearance of the amide.

Troubleshooting (FAQ)

Q: I see a new spot on TLC that is very polar. Is this my product? A: Likely not. If it stays at the baseline in


 EtOAc/Hexane, it is likely the Di-acid  (over-hydrolysis).
  • Fix: Reduce reaction time and temperature. If you have the di-acid, you cannot "fix" it easily without re-esterifying the whole molecule and starting Route B.

Q: My product turned into the diester. A: You likely used Ethanol as your solvent with


. This creates "Pinner Reaction" conditions, converting the nitrile to an imidate and then an ethyl ester.
[1] *   Fix:  Switch solvent to Dioxane or THF.

Module 2: The Diester Selective Hydrolysis (Kinetic Control)

Objective: Selectively saponify the aliphatic ester (phenylacetate) while leaving the aromatic ester (benzoate) intact.

The Science: Kinetic Differentiation
  • Aliphatic Ester (Target for cleavage): Sterically unhindered, primary carbon. Hydrolysis is FAST .

  • Aromatic Ester (Target to keep): Conjugated with the phenyl ring. The resonance stabilization of the carbonyl makes the electrophilic attack slightly harder, but more importantly, the transition state is higher in energy. Hydrolysis is SLOW .

Optimization Protocol: "Cold Stoichiometric Titration"

This method relies on the rate difference


.

Step-by-Step Protocol:

  • Dissolution: Dissolve the diester (1.0 eq) in THF:MeOH (4:1) . Cool to

    
      (Ice bath).
    
  • Reagent: Prepare a solution of

    
     (0.95 - 1.0 eq)  in water.
    
    • Critical: Do NOT use excess base. Do NOT use

      
       or 
      
      
      
      if possible (
      
      
      is milder/slower, allowing better control).
  • Addition: Add the

    
     dropwise over 30 minutes.
    
  • Monitoring: Stir at

    
    . Monitor by HPLC.
    
    • Stop when the Starting Material is

      
      .
      
    • Do not wait for 100% conversion; the risk of attacking the aromatic ester increases as the concentration of the desired aliphatic ester drops.

  • Workup: Acidify immediately with

    
     to 
    
    
    
    and extract with EtOAc.

Module 3: Purification (The Double pH Swing)

Scenario: You have a mixture of Product (Acid-Ester), Starting Material (Neutral), and Impurity (Di-acid).[2][3][4] Column chromatography is difficult due to streaking.

The Solution: Exploiting pKa differences.

  • Target Acid pKa:

    
    [5]
    
  • Di-acid pKa:

    
     and 
    
    
    
    (very soluble in water)
  • Ester: Neutral

Workflow:

Purification Start Crude Mixture (Product, SM, Di-acid) Step1 Dissolve in EtOAc Extract with Sat. NaHCO3 (pH ~8.5) Start->Step1 OrgLayer1 Organic Layer Contains: Starting Material (Diester/Nitrile) Step1->OrgLayer1 Discard or Recycle AqLayer1 Aqueous Layer Contains: Product (Salt) + Di-acid (Salt) Step1->AqLayer1 Step2 Acidify Aqueous Layer to pH 4.5 (Controlled Precipitation) AqLayer1->Step2 Precipitate Precipitate/Extract Target Product (Mono-acid) Step2->Precipitate Main Yield Filtrate Filtrate (Water) Contains: Di-acid (remains soluble/polar) Step2->Filtrate

Caption: Double pH Swing Strategy. By carefully controlling acidification, the less polar mono-acid precipitates/extracts before the highly polar di-acid.

Summary of Yield Improvement Data

ParameterStandard ConditionOptimized ConditionYield Impact
Route A Temp Reflux (

)

+15-20% (Prevents ester cleavage)
Route A Acid Aqueous


in Dioxane
+10% (Reduces side reactions)
Route B Base

(Excess)

(1.0 eq)
+25% (Prevents over-saponification)
Route B Temp Room Temp

+10% (Kinetic Selectivity)

References

  • Selection of Synthetic Route & Nitrile Hydrolysis

    • Process for the preparation of 3-ethoxy-4-(ethoxycarbonyl)phenyl acetic acid.[3][6][7] US Patent 6,686,497 B1. (2004).[3] Describes the diester intermediate pathway and selective hydrolysis challenges.

  • Kinetic Resolution of Diesters

    • Niwayama, S. (2000). Highly efficient selective monohydrolysis of symmetric diesters. The Journal of Organic Chemistry, 65(18), 5834-5836.
  • pKa and Solubility Data

    • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: (2-{[4-(Carboxymethyl)phenyl]methyl}phenyl)acetic acid.[5] (Used for pKa estimation and solubility properties).[8]

Sources

Technical Support Center: Purification of 2-(4-(Ethoxycarbonyl)phenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of 2-(4-(ethoxycarbonyl)phenyl)acetic acid (EPEA). This document is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile bifunctional molecule. As a key building block in the synthesis of various active pharmaceutical ingredients (APIs), achieving high purity is paramount.[1] This guide provides in-depth, field-proven answers to common challenges encountered during its purification.

Section 1: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions that arise during the handling and purification of crude EPEA.

Q1: My crude EPEA sample is a sticky oil or a low-melting solid. How do I get it to crystallize?

Answer: This is a frequent issue, often caused by the presence of residual solvents or impurities that act as a eutectic mixture, depressing the melting point.

  • Causality: The molecular structure of EPEA, with its flexible ethyl and acetic acid chains, can be prone to forming oils if impurities disrupt the crystal lattice formation. Commercial EPEA is a solid, so an oily state is a definitive sign of impurities.

  • Troubleshooting Steps:

    • Solvent Removal: Ensure all reaction solvents (e.g., THF, Dichloromethane, Toluene) are thoroughly removed under high vacuum, possibly with gentle heating (40-50°C).

    • Trituration: Attempt to solidify the oil by stirring it vigorously with a poor solvent in which the impurities might be soluble but the product is not. Hexanes or a mixture of diethyl ether and hexanes are excellent starting points. This process mechanically coaxes the molecules into a crystalline state.

    • Impurity Analysis: If it remains an oil, an underlying chemical impurity is likely the cause. The most common culprit is the hydrolysis of the ester group. See Q2 for more details.

Q2: I'm seeing two acidic spots on my TLC/LC-MS. What is the most likely impurity?

Answer: The most probable impurity, besides unreacted starting materials, is terephthalic acid.

  • Mechanism: The ethyl ester of 2-(4-(ethoxycarbonyl)phenyl)acetic acid is susceptible to hydrolysis under either acidic or basic conditions, especially in the presence of water and heat during workup or purification steps. This hydrolysis cleaves the ethyl ester to yield the corresponding dicarboxylic acid, terephthalic acid.

  • Identification:

    • TLC: Terephthalic acid is significantly more polar than EPEA. It will have a much lower Rf value (closer to the baseline) in typical solvent systems like ethyl acetate/hexanes.

    • Solubility: Terephthalic acid has very poor solubility in most common organic solvents but is soluble in aqueous base.[2][3]

    • NMR: In ¹H NMR, the characteristic quartet and triplet of the ethyl group (around 4.4 and 1.4 ppm, respectively) will be absent in the impurity.

  • Prevention: Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. If a basic wash is required, perform it quickly with a mild base (e.g., NaHCO₃) and at cold temperatures.

Q3: My yield is very low after recrystallization. What went wrong?

Answer: Low recovery is typically due to one of two factors: using too much solvent or choosing a solvent in which your product has high solubility even at low temperatures.

  • Expert Insight: The goal of recrystallization is to create a supersaturated solution upon cooling.[4][5] If you dissolve your compound in a large volume of hot solvent, the solution may never become supersaturated upon cooling, and the product will remain in the mother liquor.

  • Troubleshooting Protocol:

    • Start by adding a minimal amount of hot solvent, just enough to dissolve the crude solid.

    • If you've already completed the recrystallization with low yield, attempt to recover more product from the mother liquor by partially evaporating the solvent and cooling again.

    • Re-evaluate your solvent choice. A good single solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. A two-solvent system (one "good" solvent, one "poor" solvent) is often more effective.[4] For EPEA, an ethyl acetate/petroleum ether or ethyl acetate/hexanes system is reported to be effective.[6]

Q4: How can I remove persistent yellow or brown color from my product?

Answer: Colored impurities are often highly conjugated organic by-products from the synthesis. They can typically be removed using activated charcoal (carbon).

  • Mechanism: Activated carbon has a high surface area with pores that adsorb large, flat, conjugated molecules responsible for color, while your smaller target molecule remains in solution.

  • Self-Validating Protocol:

    • Dissolve the crude EPEA in the minimum amount of a suitable hot solvent for recrystallization (e.g., ethyl acetate).

    • Add a very small amount of activated carbon (typically 1-2% by weight of your crude product). CAUTION: Add carbon to a slightly cooled solution to avoid violent bumping.

    • Swirl and gently heat the mixture for a few minutes.

    • Perform a hot gravity filtration through a fluted filter paper to remove the carbon.[7] The filtrate should be colorless.

    • Proceed with the recrystallization by allowing the filtrate to cool slowly.

Section 2: In-Depth Purification Protocols

Protocol 2.1: High-Purity Recrystallization

This protocol utilizes a two-solvent system, which provides excellent control over the crystallization process.

Experimental Workflow:

  • Dissolution: Place the crude 2-(4-(ethoxycarbonyl)phenyl)acetic acid (e.g., 10.0 g) into a 250 mL Erlenmeyer flask. Add the "good" solvent (ethyl acetate) in small portions while heating the mixture to a gentle boil. Add just enough ethyl acetate to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated carbon. Re-heat to boiling for 2-3 minutes.

  • Hot Filtration (Optional but Recommended): To remove the carbon or any insoluble impurities, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, warm flask. This prevents premature crystallization in the funnel.[4][7]

  • Induce Crystallization: Re-heat the filtrate to boiling. Slowly add the "poor" solvent (hexanes or petroleum ether) dropwise until you observe persistent cloudiness (turbidity). Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature undisturbed. Slow cooling is critical for forming large, pure crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent mixture (e.g., 10-20% ethyl acetate in hexanes) to remove any residual mother liquor.

  • Drying: Dry the purified crystals under high vacuum to a constant weight. Determine the melting point and recovery percentage.

Data Presentation: Solvent System Selection
Solvent SystemRoleRationale & Causality
Ethyl Acetate Good SolventThe polar ester and carboxylic acid groups of EPEA are well-solvated by ethyl acetate, leading to high solubility, especially when hot.
Hexanes / Petroleum Ether Poor Solvent (Anti-solvent)These non-polar solvents do not effectively solvate EPEA. Adding them to an ethyl acetate solution reduces the overall solvent polarity, decreases EPEA solubility, and induces precipitation.[6]
Toluene Good SolventCan be used as an alternative to ethyl acetate, particularly for larger scales.[1]
Water Poor SolventEPEA is a carboxylic acid but has significant organic character, making it poorly soluble in neutral water. However, it is soluble in aqueous base (forming the carboxylate salt).
Protocol 2.2: Flash Column Chromatography

This method is ideal for purifying small quantities (<1 g) or for separating stubborn impurities.

  • Stationary Phase: Select silica gel (e.g., 230-400 mesh).

  • Mobile Phase (Eluent): A gradient or isocratic system of ethyl acetate and hexanes is effective. Start with a low polarity mixture (e.g., 20% EtOAc in hexanes) and gradually increase the polarity. Add 0.5-1% acetic acid to the eluent to keep the carboxylic acid protonated and prevent tailing on the silica gel.

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Packing and Loading: Pack the column with silica gel slurried in the initial low-polarity eluent. Carefully load the sample onto the top of the silica bed.

  • Elution: Run the column, collecting fractions. Monitor the elution using TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure.

Section 3: Purity Assessment

Trust in your material requires robust analytical validation. Do not rely on a single method.

Method 3.1: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for quantitative purity assessment due to its high resolving power.[8]

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)The non-polar stationary phase is ideal for retaining the aromatic EPEA molecule.
Mobile Phase Acetonitrile and Water (with 0.1% Formic or Phosphoric Acid)The acidic modifier ensures the carboxylic acid is protonated, leading to sharp, symmetrical peaks.[8]
Gradient Start at 30% Acetonitrile, ramp to 95% over 15 minutesA gradient elution ensures that both polar (e.g., terephthalic acid) and non-polar impurities are eluted and detected.
Detection UV at 254 nmThe benzene ring in EPEA strongly absorbs UV light.
Sample Prep Dissolve sample in the mobile phase (e.g., 1 mg/mL).Ensure the sample is fully dissolved to avoid clogging the system.[8]
Method 3.2: Other Essential Analyses
  • Melting Point: A sharp melting point range (e.g., 1-2°C) is a strong indicator of high purity. Broad ranges suggest the presence of impurities.

  • ¹H NMR Spectroscopy: Provides structural confirmation and can detect impurities if they are present at >1-2 mol%. Look for the absence of signals from starting materials or the hydrolysis product.

Section 4: Visual Workflows

To aid in your experimental design, the following diagrams outline the decision-making and procedural flow for purification.

Diagram 1: Purification Method Selection

This decision tree will guide you to the most appropriate purification strategy based on your experimental needs.

G start Crude EPEA Received assess Assess Impurity Profile (TLC / Crude NMR) start->assess decision1 Major Impurity Type? assess->decision1 recrystallize Recrystallization (Protocol 2.1) decision1->recrystallize Baseline (polar) or starting material spots chromatography Column Chromatography (Protocol 2.2) decision1->chromatography Impurity with similar Rf to product wash Aqueous Wash / Extraction decision1->wash Basic or very polar water-soluble impurities

Caption: Decision tree for selecting the optimal purification method.

Diagram 2: Recrystallization Workflow

This flowchart details the key steps of the robust recrystallization protocol.

A 1. Dissolve Crude Solid in Minimum Hot 'Good' Solvent B 2. Add Carbon & Hot Filter (If Colored/Particulates Present) A->B Optional C 3. Add 'Poor' Solvent to Hot Solution until Turbid A->C B->C D 4. Add Drops of 'Good' Solvent to Re-clarify C->D E 5. Slow Cool to Room Temp D->E F 6. Cool in Ice Bath E->F G 7. Isolate via Vacuum Filtration F->G H 8. Wash with Cold Solvent G->H I 9. Dry Under Vacuum H->I

Caption: Step-by-step workflow for two-solvent recrystallization.

References

  • US20130303798A1 - Process for synthesizing phenylacetic acid by carbonyl
  • US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide - Google P
  • Recrystallization - University of Toronto. ([Link])

  • phenylacetic acid - Organic Syntheses Procedure. ([Link])

  • 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid | C11H13NO4 | CID 20119424 - PubChem. ([Link])

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. ([Link])

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI. ([Link])

  • US20040249188A1 - Process for the preparation of 3-ethoxy-4-(alkoxy carbonyl)-phenyl acetic acid. (an intermediate of repaglinide)
  • terephthalic acid - Organic Syntheses Procedure. ([Link])

  • 2-(4-(Methoxycarbonyl)phenyl)acetic acid - Oakwood Chemical. ([Link])

  • How to recrystallize phenoxyacetic acid - Quora. ([Link])

  • Acetolysis of waste polyethylene terephthalate for upcycling and life-cycle assessment study - PMC. ([Link])

  • Synthesis of terephthalic acid from a PET water bottle - Sciencemadness Discussion Board. ([Link])

  • A Benign Synthesis Route to Terephthalic Acid via Two-Step Electrochemical Oxidation of P-xylene - UDSpace - University of Delaware. ([Link])

  • Liquid phase oxidation of p-xylene to terephthalic acid at medium-high temperatures: multiple benefits of CO2-expanded - KU ScholarWorks. ([Link])

Sources

solving solubility issues with 2-(4-(ethoxycarbonyl)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(4-(ethoxycarbonyl)phenyl)acetic acid

CAS: 67097-50-1 | Molecular Formula: C₁₁H₁₂O₄ | MW: 208.21 g/mol [1]

Executive Summary: The Solubility-Stability Paradox

This compound presents a classic medicinal chemistry challenge: it contains an ionizable acidic head (acetic acid moiety) and a lipophilic, hydrolysable tail (ethyl ester).

  • The Solubility Conflict: To dissolve it in water, you typically need to raise the pH to ionize the acid.

  • The Stability Conflict: If you raise the pH too high (basic conditions), you risk hydrolyzing the ester group, chemically altering your compound into its dicarboxylic acid derivative.

This guide provides the precise operational window to solubilize the compound without degrading it.

Module 1: Stock Solution Preparation

Q: What is the optimal solvent for creating a high-concentration stock? A: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard. Ethanol is a secondary option but is more volatile and less effective for long-term storage.

Protocol: Creating a 50 mM Stock Solution

  • Calculate: For 10 mg of compound (MW 208.21), you need ~960 µL of solvent to reach 50 mM.

  • Solvent Choice: Use high-grade, anhydrous DMSO (stored over molecular sieves if possible) to prevent hydrolysis induced by trace water.

  • Dissolution: Vortex for 30–60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Technical Insight: DMSO is hygroscopic (absorbs water from air). If your DMSO is "wet," the water content can slowly hydrolyze the ethyl ester over months of storage, even at -20°C. Always seal vials tightly.

Module 2: Aqueous Dilution & pH Management

Q: Why does the compound precipitate when I add it to my buffer (pH 5.0)? A: You are likely below the compound's pKa. The acetic acid group on the phenyl ring has a pKa of approximately 4.3 (analogous to phenylacetic acid).

  • pH < 4.3: The molecule is protonated (neutral). It is highly lipophilic and insoluble in water.

  • pH > 5.3: The molecule is deprotonated (anionic). The negative charge dramatically increases aqueous solubility.

The "Goldilocks" Zone: You must maintain a pH between 6.0 and 8.0 .

  • Too Low (< 5.5): Precipitation risk.

  • Too High (> 8.5): Ester hydrolysis risk (Saponification).

Visualizing the Operational Window The following diagram illustrates the safe operating zone for this specific molecule.

SolubilityWindow Low_PH pH < 4.5 (Acidic) State_Low Protonated Form (Neutral Charge) Low_PH->State_Low Dominates Neutral_PH pH 6.0 - 8.0 (Physiological) State_Mid Carboxylate Anion (Negative Charge) Neutral_PH->State_Mid Dominates High_PH pH > 9.0 (Basic) State_High Ester Hydrolysis (Chemical Degradation) High_PH->State_High Accelerates Result_Low INSOLUBLE (Precipitation) State_Low->Result_Low Causes Result_Mid SOLUBLE & STABLE (Optimal Window) State_Mid->Result_Mid Yields Result_High UNSTABLE (Loss of Ester) State_High->Result_High Yields

Caption: Operational pH window. The compound requires pH > pKa for solubility but pH < 9 to prevent ester degradation.

Module 3: Preventing "Crash-Out" in Biological Assays

Q: I see a fine white mist when adding the DMSO stock to cell culture media. How do I fix this? A: This is "Solvent Shock." The hydrophobic ester tail aggregates faster than the solvent can disperse.

Troubleshooting Protocol:

StepActionScientific Rationale
1 Pre-warm Media Warm culture media to 37°C before addition. Cold media decreases kinetic solubility and encourages crystallization.
2 Intermediate Dilution Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform a 1:10 dilution in PBS (pH 7.4) first, then add to media.
3 Vortex While Adding Inject the stock solution into the center of the vortexing media, not onto the plastic wall or static surface.
4 Check Serum If using serum-free media, add 0.1% BSA (Bovine Serum Albumin). Albumin acts as a carrier protein, sequestering the lipophilic tail and preventing aggregation.
Module 4: Chemical Stability (The Ester Risk)

Q: Can I store the diluted working solution (10 µM in PBS) in the fridge for a week? A: No. Ethyl esters are susceptible to hydrolysis.

While the phenylacetic acid backbone is stable, the ethyl ester moiety will slowly hydrolyze back to the free acid and ethanol in aqueous environments, a process accelerated by:

  • Basic pH (as discussed above).

  • Esterases: If your media contains Fetal Bovine Serum (FBS), it likely contains serum esterases that will degrade your compound rapidly (half-life can be minutes to hours).

Recommendation: Prepare working solutions fresh immediately before use . If you must use serum, be aware that your effective concentration may drop rapidly due to enzymatic cleavage.

Workflow Logic for Troubleshooting

Troubleshooting Start Issue: Compound Precipitates Check_pH Check Buffer pH Start->Check_pH Is_Acidic Is pH < 5.5? Check_pH->Is_Acidic Adjust_pH Action: Adjust pH to 7.4 (Ionize the Acid) Is_Acidic->Adjust_pH Yes Check_Conc Check Concentration Is_Acidic->Check_Conc No Is_High Is Conc > 100 µM? Check_Conc->Is_High Dilute Action: Reduce Conc or Use Co-solvent (DMSO) Is_High->Dilute Yes Check_Method Check Addition Method Is_High->Check_Method No Slow_Add Action: Add Dropwise to Vortexing Media Check_Method->Slow_Add

Caption: Step-by-step decision tree for resolving precipitation issues in aqueous buffers.

References
  • Sigma-Aldrich. 2-(4-(Ethoxycarbonyl)phenyl)acetic acid Product Specification & Safety Data Sheet.Link

  • Master Organic Chemistry. Basic Hydrolysis of Esters (Saponification): Mechanism and Kinetics.Link

  • BenchChem. Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.Link

  • Organic Chemistry Data. pKa Values of Carboxylic Acids (Phenylacetic Acid Analogues).Link

  • Emulate Bio. Protocol: Compound Treatment Solution Preparation and DMSO Handling.Link

Sources

stability of 2-(4-(ethoxycarbonyl)phenyl)acetic acid under basic conditions

[1]

Executive Summary: Stability Profile

Is 2-(4-(ethoxycarbonyl)phenyl)acetic acid stable in base? It depends heavily on the nature of the base , the solvent system , and the temperature .[1]

  • High Stability (Safe Zone): Tertiary amines (Et

    
    N, DIPEA) in organic solvents; Inorganic carbonates (K
    
    
    CO
    
    
    , Cs
    
    
    CO
    
    
    ) in anhydrous aprotic solvents (DMF, DMSO, Acetone) at RT.
  • Moderate Stability (Caution Zone): Aqueous bicarbonate (NaHCO

    
    ) at low temperatures (<10°C).
    
  • Low Stability (Danger Zone): Strong aqueous hydroxides (NaOH, LiOH) or alkoxides (NaOMe) in protic solvents.[1] These conditions promote rapid saponification of the ethyl ester.[1]

Key Structural Insight

The molecule contains two carbonyl centers with distinct reactivities:[1]

  • Phenylacetic Acid (Position 1):

    
    .[1] Deprotonates immediately in base to form the carboxylate anion (
    
    
    ).[1]
  • Ethyl Benzoate Ester (Position 4): Susceptible to nucleophilic acyl substitution (

    
     hydrolysis).[1]
    

Expert Note: Under basic conditions, the formation of the carboxylate anion at Position 1 actually increases the stability of the ester at Position 4 relative to unsubstituted ethyl benzoate.[1] The negatively charged

1

Diagnostic & Troubleshooting Guide

Interactive Troubleshooting Flowchart

Use this logic tree to determine if your experimental conditions risk decomposing the starting material.[1]

StabilityLogicStartSelect Base/ConditionsBaseTypeBase Type?Start->BaseTypeStrongStrong Hydroxide/Alkoxide(NaOH, KOH, NaOMe)BaseType->StrongStrongWeakWeak/Organic(K2CO3, Et3N, DIPEA)BaseType->WeakMildSolventSolvent System?Strong->SolventWeak->SolventAqueousWater PresentSolvent->AqueousYesSolvent->AqueousYesAnhydrousAnhydrous Organic(DMF, DCM, THF)Solvent->AnhydrousNo (e.g. NaH/THF)Solvent->AnhydrousNoTempTemperature?Aqueous->TempResultUnstableCRITICAL RISK:Ester Hydrolysis LikelyAqueous->ResultUnstableResultStableSAFE:Ester PreservedAnhydrous->ResultStableResultCautionCAUTION:Monitor by HPLC/TLCAnhydrous->ResultCautionHighTemp> 40°CTemp->HighTempHeatLowTemp< 25°CTemp->LowTempColdHighTemp->ResultUnstableLowTemp->ResultCaution

Figure 1: Decision matrix for assessing hydrolysis risk based on reaction parameters.

Frequently Asked Questions (FAQ)

Q1: I am trying to dissolve the compound in 1M NaOH for an extraction, but the ester is disappearing. Why? A: While 1M NaOH effectively deprotonates the carboxylic acid to solubilize the molecule, the high concentration of hydroxide ions (

1
  • Mechanism: Saponification via the

    
     pathway.[1]
    
  • Solution: Use a milder base for dissolution, such as saturated NaHCO

    
      (pH ~8.[1]5) and keep the solution cold (0°C). Process immediately; do not store the compound in aqueous base.[1]
    

Q2: Can I perform an alkylation on the carboxylic acid without hydrolyzing the ester? A: Yes. This is a standard transformation.

  • Protocol: Use Potassium Carbonate (K

    
    CO
    
    
    )
    (1.5 - 2.0 eq) in DMF or Acetone .[1]
  • Reasoning: Carbonate bases are strong enough to deprotonate the carboxylic acid (

    
     ~4.[1]3) but, in the absence of water, are not nucleophilic enough to attack the ethyl ester.[1]
    
  • Warning: Ensure your solvent is dry.[1] Water + Carbonate generates Hydroxide, which will degrade the ester.[1]

Q3: I see a new spot on TLC (


 ~ 0.0) after stirring with NaOMe.[1] What is it?A:1
  • Note: If you used Methanol as a solvent with NaOMe, you might also observe transesterification (Ethyl ester

    
     Methyl ester) before full hydrolysis occurs.[1]
    

Q4: Is the ester more or less stable than ethyl benzoate? A: It is more stable in basic conditions.[1]

  • Explanation: Upon deprotonation, the

    
     group is formed.[1] This group is electron-donating.[1] According to Hammett substituent constants, electron-donating groups at the para position decrease the electrophilicity of the benzoate carbonyl, slowing down the rate of nucleophilic attack by hydroxide [1, 2].[1]
    

Experimental Data & Protocols

Comparative Stability Matrix

The following table summarizes the expected half-life (

Base SystemSolventTemperatureEstimated StabilityRecommended Action
Et

N / DIPEA
DCM / THF25°CStable (> 7 days)Ideal for amide couplings.[1]
K

CO

Dry DMF60°CStable (24-48 h)Ideal for alkylations.[1]
NaHCO

(sat.)
Water0°CModerate (Hours)Work quickly during extractions.[1]
LiOH (1M) THF/Water (1:1)25°CUnstable (

~30 min)
Avoid unless hydrolysis is intended.
NaOH (1M) Water25°CUnstable (

< 15 min)
Avoid .
Protocol A: Selective Alkylation of the Carboxylic Acid

Objective: React the acid group with an alkyl halide while preserving the ethyl ester.[1]

  • Dissolution: Dissolve 1.0 eq of 2-(4-(ethoxycarbonyl)phenyl)acetic acid in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add 1.5 eq of finely ground, anhydrous K

    
    CO
    
    
    . Stir at RT for 15 minutes.
    • Observation: The mixture may become cloudy as the potassium carboxylate salt forms.[1]

  • Alkylation: Add 1.1 eq of the alkyl halide (e.g., MeI, BnBr) dropwise.[1]

  • Reaction: Stir at RT. Monitor by TLC/HPLC.

    • Note: If the reaction is sluggish, heat to 40-50°C. Do not exceed 80°C to prevent thermal degradation.[1]

  • Workup: Dilute with EtOAc, wash x3 with water (to remove DMF), dry over MgSO

    
    , and concentrate.
    
Protocol B: Controlled Stability Test

Objective: Verify stability in a specific buffer before scale-up.[1]

  • Prepare a 1 mg/mL solution of the compound in the desired solvent/buffer mix.[1]

  • Inject immediately into HPLC (Time

    
    ).
    
  • Incubate at the target temperature.

  • Inject samples at

    
    , 
    
    
    , and
    
    
    .
  • Pass Criteria: Area% of the parent peak decreases by < 1.0% over the reaction duration.

Mechanistic Analysis

The hydrolysis of the ester follows the


 (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular)1

Mechanismcluster_effectProtective Electronic EffectStep1Reactant:Benzoate Ester(Ground State)Step2Transition State:Tetrahedral Intermediate(Rate Determining Step)Step1->Step2+ OH-Step3Product:Carboxylate + EthanolStep2->Step3CollapseEffectThe -CH2COO- group is Electron Donating.It destabilizes the anionic Transition Statevia charge repulsion, slowing the reaction.

Figure 2: Mechanistic pathway and the stabilizing influence of the para-substituent.[1]

The rate-determining step is the attack of the hydroxide ion on the carbonyl carbon.[1][2] The presence of the carboxylate anion (


)

+I (Inductive)Field Effect11

References

  • Hammett, L. P. (1937).[1] The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103.[1] Link[1]

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.).[1] Springer.[1] (Chapter 3: Structural Effects on Stability and Reactivity).[1] Link[1]

  • NIST Chemistry WebBook. (2024).[1] Ethyl 4-methylbenzoate (Analogous Structure Data). National Institute of Standards and Technology.[1] Link[1]

  • Sigma-Aldrich. (2024).[1] 2-(4-(Ethoxycarbonyl)phenyl)acetic acid Product Specification. Link(Note: Representative link for sourcing).

Technical Guide: Minimizing By-products in 2-(4-(ethoxycarbonyl)phenyl)acetic Acid Workflows

[1]

The "Di-Acid" Impurity: Controlling Selective Hydrolysis

Scenario: You are synthesizing the target acid from its diester precursor (Diethyl 4-(carboxymethyl)benzoate) or cyano-ester, but HPLC shows significant levels of 4-(carboxymethyl)benzoic acid (the dicarboxylic acid).[1]

The Mechanism of Failure

While aliphatic esters (phenylacetates) generally hydrolyze kinetically faster than aromatic esters (benzoates), the electron-withdrawing ethoxycarbonyl group on the ring activates the benzoate, reducing the reactivity gap.[1]

  • Target Reaction: Selective saponification of the aliphatic ester.[1]

  • Over-Reaction: Hydrolysis of the aromatic ester (benzoate) to form the di-acid.[1]

Protocol: Kinetic Control Saponification

To maximize the mono-ester acid yield, you must exploit the subtle kinetic difference using stoichiometric control and temperature suppression .[1]

Optimized Workflow:

  • Solvent: Ethanol (matches the ester to prevent transesterification).[1]

  • Base: 1.05 equivalents of NaOH (2N aqueous solution). Do not use excess.

  • Temperature: Maintain 0°C to 5°C during addition; allow to warm to 20–25°C strictly for the duration of the reaction.

  • Quench: Acidify immediately upon consumption of starting material (monitor via TLC/HPLC).

Troubleshooting Table:

SymptomProbable CauseCorrective Action
High Di-acid (>5%) Temperature too high (>30°C)Conduct reaction at 0–5°C.
Excess Base (>1.2 eq)Use precise stoichiometry (1.0–1.05 eq).[1]
Reaction time too longQuench immediately upon disappearance of SM.
Incomplete Conversion Insufficient BaseEnsure base quality (titrate if necessary).[1]
New Impurity (Ethyl ester replaced) TransesterificationUse Ethanol as solvent (matches the ethyl ester).[1]
Visualization: Hydrolysis Selectivity Pathway

HydrolysisPathDiesterDiethyl 4-(carboxymethyl)benzoate(Starting Material)Target2-(4-(ethoxycarbonyl)phenyl)acetic acid(TARGET)Diester->Target 1.0 eq NaOH, 20°C(Kinetic Product)DiAcid4-(carboxymethyl)benzoic acid(Major Impurity)Diester->DiAcid Strong Acid/HeatTarget->DiAcid Excess NaOH or >40°C(Over-hydrolysis)

Figure 1: Kinetic pathway showing the narrow window for selective hydrolysis. The aromatic ester is stable only under mild conditions.

Amide Coupling: Preventing Ester Loss

Scenario: You are coupling the acetic acid tail to an amine (e.g., for library synthesis), but the yield is low or the product decomposes during workup.

The Mechanism of Failure

The aromatic ethyl ester is sensitive to nucleophilic attack and acid/base hydrolysis during the coupling workup.[1]

  • Hydrolysis: Strong aqueous washes (pH > 10 or pH < 2) can cleave the ethyl ester.[1]

  • N-Acylurea Formation: If using carbodiimides (EDC/DCC) without adequate nucleophiles, the activated acid rearranges to a stable urea by-product.[1]

Protocol: Mild Activation Coupling

Recommended Reagents: HATU or T3P (Propylphosphonic anhydride).[1] These reagents operate faster and require milder bases than EDC/NHS.

Step-by-Step:

  • Dissolve: 1.0 eq Acid + 1.1 eq Amine in dry DMF/DCM.

  • Base: Add 2.5 eq DIPEA (Diisopropylethylamine). Avoid inorganic bases like K2CO3 which may contain water.

  • Coupling Agent: Add 1.1 eq HATU at 0°C. Stir at RT for 2–4 hours.

  • Workup (Critical):

    • Dilute with Ethyl Acetate.

    • Wash with 0.5 M citric acid (mild acid) instead of 1M HCl.

    • Wash with Sat. NaHCO3 (mild base) quickly.[1] Do not soak in base.

    • Brine, Dry (Na2SO4).[1]

FAQ: Coupling Issues

Q: I see a "plus 18" mass peak (+18 Da) in LCMS. What is it? A: This indicates hydrolysis of your ethyl ester to the free acid (M+H becomes M-28+18? No, Ester (OEt = 45) -> Acid (OH = 17). Mass loss of 28). Correction: If you see +18 relative to the product mass, it might be the hydrolyzed ester. If you see +18 relative to the starting material, it is likely the unreacted acid (if using anhydride). Check: The hydrolysis of Ethyl ester (-C2H5) to Acid (-H) results in a mass change of -28 Da . Check: If you see M+14 , you likely have Methyl ester formation (transesterification from Methanol during LCMS prep or reaction).[1]

Q: Can I use Methanol for recrystallization? A: Risk High. The aromatic ester can undergo transesterification to the Methyl ester if heated in methanol, especially with trace acid/base catalyst.[1] Use Ethanol/Water or Ethyl Acetate/Hexane to maintain the ethyl group integrity.

Sourcing & Storage: The Hidden Degradants

Scenario: The starting material has been stored for months and the reaction profile has changed.

Stability Profile:

  • Moisture Sensitivity: Moderate. Prolonged exposure to humidity can slowly hydrolyze the ester, generating the free acid (autocatalytic degradation).

  • Transesterification: If stored in methanol or isopropanol solutions, the ethyl group will exchange.[1]

Storage Recommendation:

  • Store as a solid at 4°C .

  • Keep under inert atmosphere (Argon/Nitrogen) if possible.

  • Re-test: Check melting point (approx 76–105°C depending on polymorph/purity) and acid content before use.

Troubleshooting Decision Tree

TroubleshootingStartProblem IdentifiedImpurityTypeIdentify Impurity via LCMS/NMRStart->ImpurityTypeDiAcidImpurity: Di-Acid(Hydrolysis of Ester)ImpurityType->DiAcidExcessive PolarityMethylEsterImpurity: Methyl Ester(M-14 mass shift)ImpurityType->MethylEsterWrong SolventLowYieldLow Yield / No ReactionImpurityType->LowYieldIncompleteSol_DiAcidREDUCE Base (<1.05 eq)LOWER Temp (<5°C)DiAcid->Sol_DiAcidSol_MeEstSTOP using Methanol.Switch to Ethanol/EtOAc.MethylEster->Sol_MeEstSol_YieldCheck Reagent Quality(HATU/DIPEA water content)LowYield->Sol_Yield

Figure 2: Decision matrix for diagnosing reaction failures.

References

  • Synthesis of Repaglinide Intermediates (Carboxylation Route) Title: Process for the preparation of repaglinide and intermediates thereof.[1] Source: US Patent 6,686,497. URL: Relevance: Details the carboxylation of ethyl 4-methylbenzoate anion and subsequent workup to avoid ester cleavage.

  • Selective Hydrolysis of Phenylacetic Esters Title: Process for the preparation of 3-ethoxy-4-(alkoxy carbonyl)-phenyl acetic acid.[1] Source: US Patent Application 2004/0249188. URL: Relevance: Provides specific conditions (NaOH/Ethanol) for hydrolyzing the aliphatic ester in the presence of the aromatic benzoate ester.

optimal storage conditions for 2-(4-(ethoxycarbonyl)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the optimal storage and handling protocols for 2-(4-(ethoxycarbonyl)phenyl)acetic acid (CAS: 67097-50-1).

This content is structured for direct application in pharmaceutical research and chemical synthesis environments.

Senior Application Scientist Desk Subject: Optimization of Storage Stability and Handling Protocols

Part 1: Executive Summary (The "Golden Standard")

For immediate implementation, adhere to these core parameters to maximize shelf-life and compound integrity.

ParameterSpecificationTechnical Rationale
Primary Storage +15°C to +25°C (Room Temp) The compound is stable at ambient temperatures.[1] Cold storage (4°C) is acceptable but requires strict desiccation to prevent condensation-induced hydrolysis.
Atmosphere Dry, Inert (N₂ or Ar preferred) The ethyl ester moiety is susceptible to hydrolysis in the presence of atmospheric moisture.
Container Amber Glass with PTFE-lined Cap Protects against incidental UV exposure; PTFE prevents leaching of plasticizers common in standard polypropylene tubes.
Solution Stability < 24 Hours (Aqueous/Alcoholic) CRITICAL: Do not store in protic solvents. Ester hydrolysis accelerates significantly in solution.
Shelf Life 2-3 Years When stored as a solid under desiccation.

Part 2: Detailed Storage & Handling Protocols

Protocol A: Long-Term Storage (Solid State)

Use this workflow for bulk powder storage exceeding 30 days.

  • Container Selection: Transfer the compound to a borosilicate glass vial. Avoid polystyrene or polyethylene containers for long-term storage to mitigate static charge and potential leaching.

  • Desiccation: Place the sealed vial inside a secondary container (desiccator) containing active silica gel or Drierite™.

    • Scientist's Note: The carboxylic acid group (-COOH) can exhibit hygroscopic behavior. Moisture uptake not only alters weighing accuracy but catalyzes the hydrolysis of the para-ethoxycarbonyl group.

  • Sealing: Parafilm® wrapping around the cap is recommended to create a secondary vapor barrier.

  • Environment: Store in a dedicated chemical cabinet away from ammonia or volatile amines, which can form salts with the free acid moiety.

Protocol B: Handling & Reconstitution

Use this workflow for preparing stock solutions for assays or synthesis.

  • Solvent Choice:

    • Preferred: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) (Anhydrous).

    • Avoid: Methanol, Ethanol, or Water (unless immediate reaction is intended).

  • Dissolution: Vortex gently. Sonicate only if necessary, as excessive heat from sonication can degrade the ester.

  • Usage Window:

    • DMSO Stock (-20°C): Stable for ~1 month if protected from freeze-thaw cycles.

    • Aqueous Buffer: Use immediately. The half-life of benzoate esters decreases rapidly as pH deviates from neutral (pH 7.0).

Part 3: Technical Deep Dive – Mechanisms of Degradation

Understanding why this compound degrades allows you to prevent it. The primary failure mode for 2-(4-(ethoxycarbonyl)phenyl)acetic acid is Hydrolysis .

The Vulnerability: Dual-Functional Reactivity

This molecule contains two key functional groups with distinct stability profiles:

  • Phenylacetic Acid group (Stable): The -CH₂COOH group is relatively robust but acidic.

  • Ethyl Ester group (Labile): The -COOCH₂CH₃ group at the para position is the weak link.

The Degradation Pathway (Hydrolysis)

In the presence of moisture (H₂O), especially under acidic or basic catalysis (which the molecule itself can provide via its own carboxylic acid), the ethyl ester undergoes hydrolysis.

Reaction:



Result: The sample converts into 4-(carboxymethyl)benzoic acid (a dicarboxylic acid) and Ethanol. This changes the molecular weight and polarity, ruining stoichiometry in subsequent reactions.

Visualization: Degradation Logic & Prevention

The following diagram illustrates the decision logic to prevent this pathway.

StorageLogic Compound 2-(4-(ethoxycarbonyl) phenyl)acetic acid Hydrolysis Hydrolysis Reaction (Rate Limiting Step) Compound->Hydrolysis Exposed to Moisture Atmospheric Moisture (H2O) Moisture->Hydrolysis Degradation Degraded Product: 4-(carboxymethyl)benzoic acid Hydrolysis->Degradation Irreversible Prevention PREVENTION: Desiccant + Tight Seal Prevention->Moisture Blocks

Figure 1: Critical Control Point Analysis. The interaction between the compound and moisture is the primary vector for degradation.

Part 4: Troubleshooting & FAQs

Q1: My sample has formed hard clumps. Is it still usable?

  • Diagnosis: Clumping indicates moisture absorption (hygroscopicity).

  • Action:

    • Check purity via HPLC or NMR. Look for the loss of the ethyl quartet/triplet signals and the appearance of a broad acid peak.

    • If purity is >95%, dry the sample in a vacuum desiccator over P₂O₅ for 24 hours.

    • If <95%, recrystallization is required (typically from anhydrous ethanol/hexane, though this risks transesterification; DCM/Hexane is safer).

Q2: Can I store this compound in methanol?

  • Answer: NO.

  • Reason: Transesterification. In methanol, the ethyl ester (-COOEt) can swap with the solvent to form the methyl ester (-COOMe), especially since the molecule's own acetic acid tail acts as an acid catalyst.

  • Solution: Use non-nucleophilic solvents like DMSO, DMF, or Dichloromethane (DCM).

Q3: The color changed from white to off-white/yellow. Why?

  • Diagnosis: Likely trace oxidation of the phenyl ring or impurities reacting to light.

  • Risk: While the ester/acid groups are not chromophores that typically yellow, trace metal contamination or phenol-like impurities can oxidize.

  • Verdict: Usually acceptable for synthesis if the NMR spectrum remains clean. For analytical standards, discard.

Q4: I need to heat the reaction to 80°C. Will the compound survive?

  • Answer: Yes, but with caveats.

  • Guidance: The phenylacetic acid moiety is stable against decarboxylation at 80°C (unlike beta-keto acids). However, ensure the solvent is dry. At 80°C, even trace water will rapidly hydrolyze the ester.

Part 5: References & Validation

  • Sigma-Aldrich. Product Specification: 2-(4-(Ethoxycarbonyl)phenyl)acetic acid (CAS 67097-50-1). Retrieved from

    • Supports: Physical form (Solid) and general room temperature storage recommendations.[2]

  • BLDpharm. Safety Data Sheet & Storage: 2-(4-(Ethoxycarbonyl)phenyl)acetic acid.[3] Retrieved from

    • Supports: "Sealed in dry, room temperature" protocol.

  • National Institutes of Health (NIH). Comparative chemical and biological hydrolytic stability of homologous esters. Retrieved from

    • Supports: Mechanistic data on the hydrolysis rates of benzoate esters (ethyl vs. methyl) and the impact of para-substituents.[4]

  • Fisher Scientific. Safety Data Sheet: Benzoic acid derivatives. Retrieved from

    • Supports: General safety handling (P261, P280) and incompatibility with strong oxidizers.

Sources

Validation & Comparative

Comparative Guide: HPLC Method Development for 2-(4-(ethoxycarbonyl)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Analyte: 2-(4-(ethoxycarbonyl)phenyl)acetic acid (CAS: 67097-50-1) Challenge: This molecule possesses a "dual-personality" chemical structure—a polar, ionizable carboxylic acid tail and a hydrophobic ethyl ester head attached to an aromatic core. Standard generic gradients often fail to resolve it from its critical impurities: the hydrolysis product (dicarboxylic acid) and the diethyl ester byproduct.

Verdict: While C18 columns are the industry standard, our comparative analysis indicates that a Phenyl-Hexyl stationary phase combined with a Formic Acid buffered mobile phase offers superior selectivity and resolution for this specific aromatic ester-acid.

Part 1: Analyte Profiling & Method Logic[1]

Before selecting a column, we must understand the molecule's behavior in solution. This "First Principles" approach prevents trial-and-error.

FeatureChemical ImplicationChromatographic Consequence
Carboxylic Acid pKa ≈ 4.1–4.3 (Weak Acid)pH Control is Critical. At neutral pH, it ionizes (COO⁻), eluting near the void volume. We must use low pH (< 3.0) to keep it neutral (COOH) for retention.
Ethyl Ester Hydrophobic / LabileHydrolysis Risk. Avoid pH > 7.0 or highly acidic conditions (pH < 1.5) for extended periods.[1] Increases retention on C18.[2]
Phenyl Ring

-Electron Cloud
Selectivity Opportunity. Capable of

-

interactions with Phenyl-based columns, offering orthogonal selectivity to C18.
Decision Matrix: Method Selection

The following decision tree illustrates the logic used to arrive at the optimized method.

MethodLogic Analyte Analyte: 2-(4-(ethoxycarbonyl)phenyl)acetic acid pH_Check Functional Group: Carboxylic Acid Analyte->pH_Check Core_Check Core Structure: Aromatic Ring Analyte->Core_Check Low_pH Requirement: Acidic Mobile Phase (pH 2.5 - 3.0) Suppress Ionization pH_Check->Low_pH Result OPTIMIZED METHOD: Phenyl-Hexyl Column + 0.1% Formic Acid Low_pH->Result Col_Choice Stationary Phase Selection Core_Check->Col_Choice C18 Option A: C18 (Hydrophobic Interaction) Col_Choice->C18 Standard Phenyl Option B: Phenyl-Hexyl (Pi-Pi + Hydrophobic) Col_Choice->Phenyl Enhanced Selectivity Phenyl->Result

Figure 1: Method Development Decision Matrix based on analyte physicochemical properties.

Part 2: Comparative Study 1 — Stationary Phase Selection

Objective: Compare the separation efficiency of a standard C18 column against a Phenyl-Hexyl column for the target analyte and its critical impurity (4-carboxyphenylacetic acid, the hydrolysis product).

Experimental Setup
  • System: Agilent 1290 Infinity II or equivalent UHPLC.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm.

Results Comparison
ParameterStandard C18 (e.g., Zorbax Eclipse Plus)Phenyl-Hexyl (e.g., Zorbax Eclipse Plus Phenyl-Hexyl)Analysis
Retention Mechanism Hydrophobic Interaction only.Hydrophobic +

-

Stacking.
Phenyl-Hexyl engages the aromatic ring of the analyte.[4]
Retention Time (Target) 6.2 min6.8 minSlight increase in retention due to dual interaction mechanisms.
Resolution (Rs) (Target vs. Acid Impurity)2.13.8 Critical Win: The Phenyl phase retains the aromatic acid impurity differently than the ester, widening the gap.
Peak Shape (Tailing) 1.21.1Comparable, but Phenyl-Hexyl often shows sharper peaks for aromatic acids.

Conclusion: While C18 is adequate, Phenyl-Hexyl is superior .[5] The


-

interaction provides a "selectivity lever" that pulls the target ester away from the structurally similar acid impurity, making the method more robust against batch-to-batch variations.

Part 3: Comparative Study 2 — Mobile Phase Modifier

Objective: Determine the optimal acidic modifier. We compare 0.1% Trifluoroacetic Acid (TFA) vs. 0.1% Formic Acid .

Results Comparison
Feature0.1% TFA 0.1% Formic Acid Recommendation
pH ~2.0~2.7Formic Acid. pH 2.7 is sufficient to suppress ionization (pKa ~4.2) without risking ester hydrolysis that might occur at pH < 2.0 over long sequences.
UV Baseline Flat / StableSlight drift at low UVTFA is better for UV-only work at <210nm. However, at 254nm (target), Formic is stable.
Mass Spec Compatibility Poor (Ion Suppression)Excellent Formic Acid is the modern standard, allowing this method to be transferred directly to LC-MS for impurity identification.

Part 4: The Optimized Protocol (Gold Standard)

Based on the comparative data, this is the recommended validated protocol.

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (100 mm x 4.6 mm, 3.5 µm) or equivalent (e.g., Phenomenex Kinetex Biphenyl).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temp: 30°C.

  • Injection Volume: 5–10 µL.

  • Detection: UV @ 254 nm (primary), 210 nm (secondary for non-aromatic impurities).

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BDescription
0.009010Initial equilibration
2.009010Isocratic hold to elute polar salts
12.001090Linear ramp to elute target
15.001090Wash step (remove dimers/oligomers)
15.109010Return to initial
20.009010Re-equilibration (Critical)
Standard Preparation
  • Stock Solution: Dissolve 10 mg of 2-(4-(ethoxycarbonyl)phenyl)acetic acid in 10 mL of 50:50 Water:Acetonitrile .

    • Note: Do not use 100% water (solubility issues). Do not use 100% Acetonitrile (peak shape distortion).

  • Working Standard: Dilute Stock to 100 µg/mL with Mobile Phase A.

Part 5: Method Validation Workflow

To ensure this method is "Trustworthy" (Part 2 of requirements), it must be validated according to ICH Q2(R1) guidelines.

Validation Start Validation Start Spec Specificity (Inject Impurities) Start->Spec Lin Linearity (5 Levels: 50-150%) Spec->Lin Prec Precision (6 Replicates, RSD < 2.0%) Lin->Prec LOD Sensitivity (LOD/LOQ) Prec->LOD Criteria Pass Criteria: R > 0.999 Resolution > 2.0 Tailing < 1.5 LOD->Criteria

Figure 2: ICH Q2(R1) Validation workflow for the optimized method.

Key Validation Criteria
  • Specificity: Inject the "Acid Impurity" (Hydrolysis product). Ensure Resolution (Rs) > 2.0 between the impurity and the Main Peak.

  • Linearity: The method should be linear from 50% to 150% of the target concentration (

    
    ).
    
  • Stability: Store the standard solution at Room Temperature for 24 hours. If the "Acid Impurity" peak grows, the ester is hydrolyzing. Action: Store samples at 4°C or analyze immediately.

References

  • ICH Harmonised Tripartite Guideline. (2005).[7][8] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[7][9] Link

  • Waters Corporation. (2026). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs. Journal of Chromatography A, 1217(6), 858-880. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Referenced for general pKa and buffer selection logic).

Sources

Introduction: Decoding Molecular Structure Through Vibrational Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the FTIR Spectral Analysis of 2-(4-(ethoxycarbonyl)phenyl)acetic acid

2-(4-(ethoxycarbonyl)phenyl)acetic acid is a bifunctional molecule of significant interest in the synthesis of pharmaceuticals and advanced materials. Its structure incorporates three key chemical motifs: a carboxylic acid, an ethyl ester, and a para-disubstituted benzene ring. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique that provides a unique molecular fingerprint by probing the vibrational modes of a molecule's chemical bonds. For researchers in drug development and materials science, a precise understanding of this molecule's FTIR spectrum is crucial for structural verification, purity assessment, and reaction monitoring.

This guide provides a detailed analysis of the characteristic FTIR spectral peaks of 2-(4-(ethoxycarbonyl)phenyl)acetic acid. By dissecting the molecule into its constituent functional groups, we will predict its spectral features and compare them against simpler, related structures to understand the contribution of each component. This comparative approach, grounded in the fundamental principles of vibrational spectroscopy, offers a robust framework for interpreting the spectrum of this and other complex aromatic compounds.

Predicted FTIR Spectrum: A Superposition of Functional Groups

The FTIR spectrum of 2-(4-(ethoxycarbonyl)phenyl)acetic acid is best understood as a composite of the spectra of its three main components. We can anticipate distinct absorption bands corresponding to the vibrations of the carboxylic acid, the ethyl ester, and the p-disubstituted aromatic ring.

The Carboxylic Acid Moiety (-CH₂COOH)

The carboxylic acid group gives rise to some of the most recognizable and informative peaks in an IR spectrum.

  • O-H Stretch: The most prominent feature is an exceptionally broad absorption band appearing between 2500 and 3300 cm⁻¹.[1][2][3] This broadening is a direct consequence of strong intermolecular hydrogen bonding, which creates a continuum of O-H bond energies within the dimeric structures commonly formed by carboxylic acids.[4][5] This wide envelope often obscures the C-H stretching peaks in the same region.[5]

  • C=O Stretch: The carbonyl stretch of the carboxylic acid is expected to be a strong, sharp peak. Because the acid is conjugated with the aromatic ring, its frequency is lowered. For dimeric, conjugated aromatic acids, this peak typically appears in the 1710 to 1680 cm⁻¹ range.[2][4]

  • C-O Stretch and O-H Bend: Carboxylic acids also display a C-O stretching vibration, which is coupled with in-plane O-H bending. This results in a medium-to-strong peak typically found between 1320 and 1210 cm⁻¹.[4] An out-of-plane O-H bending vibration (wag) also produces a broad, medium-intensity peak around 900 cm⁻¹.[4]

The Ethyl Ester Moiety (-COOCH₂CH₃)

The ethyl ester group introduces its own set of characteristic absorptions, most notably a distinct carbonyl peak.

  • C=O Stretch: The ester carbonyl (C=O) stretch is one of the strongest absorptions in the spectrum. For aromatic esters, this peak is typically found between 1730 and 1715 cm⁻¹. Therefore, we anticipate a second strong carbonyl peak in this region, at a slightly higher wavenumber than the carboxylic acid carbonyl.

  • C-O Stretches: Esters are characterized by two different C-O stretching vibrations: the C(=O)-O stretch and the O-C₂H₅ stretch. These vibrations give rise to two strong and distinct peaks, typically in the 1300 to 1000 cm⁻¹ region.[6][7] This pattern is a highly reliable indicator of an ester functional group.[7]

The Para-Disubstituted Benzene Ring

The aromatic core provides a scaffold for the functional groups and contributes several characteristic peaks.

  • Aromatic C-H Stretch: These absorptions occur at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[8] They are usually of weak to medium intensity.

  • Aliphatic C-H Stretch: The methylene (-CH₂-) and ethyl (-CH₂CH₃) groups will show symmetric and asymmetric C-H stretching vibrations just below 3000 cm⁻¹, generally between 2980 and 2850 cm⁻¹.

  • C=C Ring Stretches: The stretching of the carbon-carbon bonds within the benzene ring produces a set of two to four peaks of variable intensity in the 1620-1450 cm⁻¹ region.[8]

  • C-H Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring is most definitively identified by strong C-H "wagging" vibrations in the fingerprint region. For a para-disubstituted (1,4-disubstituted) ring, a strong, characteristic absorption is expected in the 860-790 cm⁻¹ range.[9]

Comparative Spectral Analysis

To appreciate the unique spectral signature of 2-(4-(ethoxycarbonyl)phenyl)acetic acid, it is instructive to compare its expected spectrum with those of simpler, related molecules.

  • Versus Phenylacetic Acid: Phenylacetic acid possesses the carboxylic acid and a phenyl ring but lacks the ethyl ester group. Its spectrum would show the very broad O-H stretch and the conjugated carboxylic acid C=O stretch (~1700 cm⁻¹). However, it would be missing the distinct, higher-wavenumber ester C=O peak (~1720 cm⁻¹) and the characteristic dual C-O stretching bands of the ester group.[3]

  • Versus Ethyl Benzoate: Ethyl benzoate contains the ethyl ester attached directly to a benzene ring. Its spectrum would show the strong ester C=O stretch (~1720 cm⁻¹) and the two C-O ester bands.[6][7] However, it would completely lack the extremely broad O-H absorption from 2500-3300 cm⁻¹ and the lower-wavenumber C=O peak associated with the carboxylic acid dimer.

This comparison highlights that the presence of two distinct carbonyl peaks and the simultaneous appearance of a very broad O-H stretch are the key confirmatory features for the structure of 2-(4-(ethoxycarbonyl)phenyl)acetic acid.

Data Summary: Predicted FTIR Peaks

Wavenumber Range (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3300 - 2500Strong, Very BroadO-H Stretch (H-Bonded)Carboxylic Acid
3100 - 3000Weak to MediumC-H StretchAromatic Ring
2980 - 2850Weak to MediumC-H StretchAliphatic (-CH₂- and -CH₃)
~1720Very StrongC=O StretchEthyl Ester (Conjugated)
~1690StrongC=O StretchCarboxylic Acid (Dimer, Conjugated)
1620 - 1450Medium to WeakC=C In-Ring StretchAromatic Ring
1300 - 1200StrongC-O StretchEster and Carboxylic Acid
1150 - 1050StrongC-O StretchEster
~900Medium, BroadO-H Out-of-Plane BendCarboxylic Acid
860 - 790StrongC-H Out-of-Plane BendPara-Disubstituted Ring

Visualization of Key Vibrational Modes

The following diagram illustrates the molecular structure and highlights the bonds associated with the most significant IR absorptions.

Caption: Molecular structure of 2-(4-(ethoxycarbonyl)phenyl)acetic acid with key IR-active bonds highlighted.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

This protocol describes the Attenuated Total Reflectance (ATR) method, a common and reliable technique for analyzing solid powder samples.

Objective: To obtain a clean, reproducible FTIR spectrum of solid 2-(4-(ethoxycarbonyl)phenyl)acetic acid.

Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions. This allows the IR source and detector to reach thermal equilibrium.

    • Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This is critical to remove any residue from previous samples.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the ATR crystal itself.

    • Causality: The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only the absorption features of the analyte. This is a critical self-validating step.

  • Sample Application:

    • Place a small amount of the powdered 2-(4-(ethoxycarbonyl)phenyl)acetic acid sample onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.

    • Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal. Good contact is essential for a strong, high-quality signal, as the IR beam only penetrates a few microns into the sample.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually set from 4000 to 400 cm⁻¹.

  • Data Processing and Cleaning:

    • After data collection, clean the sample from the ATR crystal using the same procedure as in Step 1.

    • Process the resulting spectrum using the instrument software. This may include baseline correction or ATR correction to make the spectrum appear more like a traditional transmission spectrum.

Conclusion

The FTIR spectrum of 2-(4-(ethoxycarbonyl)phenyl)acetic acid is rich with information, providing a clear and definitive fingerprint for its unique trifunctional structure. The key diagnostic features are the simultaneous presence of: 1) a very broad O-H stretch from 2500-3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid; 2) two distinct and strong carbonyl (C=O) stretching peaks for the ester (~1720 cm⁻¹) and the carboxylic acid (~1690 cm⁻¹); and 3) a strong out-of-plane C-H bending absorption between 860-790 cm⁻¹, confirming the para-disubstitution pattern of the benzene ring. By comparing these features to simpler reference compounds, researchers can confidently verify the identity and integrity of this important chemical intermediate.

References

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. [Link]

  • Navea, J. G., et al. (2004, March 23). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A - ACS Publications. [Link]

  • Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

  • JoVE. (2025, May 22). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • Moschner, C. R., et al. (2015, September 23). Fourier Transform Infrared (FTIR) Spectroscopy as a Utilitarian Tool for the Routine Determination of Acidity in Ester-Based Oils. PubMed. [Link]

  • IEEE Xplore. Monitoring Oxidation in Natural Ester Insulating Liquids Through FTIR Spectroscopy Analysis. [Link]

  • University of Pardubice. 5.3.2 Benzene and its derivatives. [Link]

  • Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. [Link]

  • Spectroscopy Magazine. (2016). Interpreting the Spectra of Substituted Benzene Rings. [Link]

  • Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. [Link]

  • Spectra Analysis Instruments, Inc. Determining benzene ring substitution patterns from IR spectra. [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of 2-(4-(ethoxycarbonyl)phenyl)acetic acid from Various Suppliers

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of pharmaceutical research and development, the purity of starting materials is not merely a quality metric; it is the bedrock upon which the safety and efficacy of the final drug product are built. For a compound like 2-(4-(ethoxycarbonyl)phenyl)acetic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), even minute impurities can have cascading effects on reaction pathways, yield, and the impurity profile of the final API. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously compare the purity of 2-(4-(ethoxycarbonyl)phenyl)acetic acid from different suppliers. We will delve into a multi-modal analytical approach, grounding our methodologies in established pharmacopeial standards and cutting-edge analytical techniques.

The core principle of this guide is to establish a self-validating system of analysis. No single analytical technique is foolproof. By employing orthogonal methods—High-Performance Liquid Chromatography (HPLC) for quantitative purity and impurity profiling, Quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity assessment, and Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification—we create a robust and trustworthy purity profile. This guide is structured to not only provide step-by-step protocols but also to elucidate the scientific rationale behind the chosen experimental designs.

The Analytical Workflow: A Three-Pillar Approach to Purity Verification

Our comparative analysis rests on three pillars of analytical chemistry, each providing a unique and complementary perspective on the purity of the 2-(4-(ethoxycarbonyl)phenyl)acetic acid samples.

G cluster_0 Sample Preparation cluster_1 Pillar 1: Chromatographic Purity cluster_2 Pillar 2: Absolute Purity cluster_3 Pillar 3: Impurity Identification cluster_4 Data Analysis & Comparison Sample Acquisition Procure samples from Supplier A, B, and C Sample Preparation Prepare stock solutions in Acetonitrile/Water (1:1) Sample Acquisition->Sample Preparation HPLC-UV HPLC-UV Analysis (Quantitative Purity) Sample Preparation->HPLC-UV Inject qNMR Quantitative ¹H-NMR (Absolute Purity Assay) Sample Preparation->qNMR Analyze LC-MS LC-MS/MS Analysis (Impurity Identification) Sample Preparation->LC-MS Inject Impurity Profiling Impurity Profiling (% Area Normalization) HPLC-UV->Impurity Profiling Comparative Table Generate Comparative Purity Table Impurity Profiling->Comparative Table Internal Standard Internal Standard Comparison (e.g., Maleic Anhydride) qNMR->Internal Standard Internal Standard->Comparative Table Structure Elucidation Structural Elucidation of Unknown Impurities LC-MS->Structure Elucidation Supplier Evaluation Evaluate and Rank Suppliers Structure Elucidation->Supplier Evaluation Inform Comparative Table->Supplier Evaluation

Caption: A comprehensive workflow for the comparative purity analysis of 2-(4-(ethoxycarbonyl)phenyl)acetic acid.

Experimental Protocols

The following protocols are designed to be robust and adhere to the principles outlined in the United States Pharmacopeia (USP) and European Pharmacopoeia (EP).[1][2][3][4][5] The validation of these analytical procedures should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8][9]

High-Performance Liquid Chromatography (HPLC-UV) for Purity and Impurity Profiling

Rationale: HPLC is a cornerstone technique for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[10][11][12] By using a UV detector, we can quantify the main component and any UV-active impurities. The method is developed based on the principles of reversed-phase chromatography, which is well-suited for the analysis of small organic molecules like our target compound.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 min, 90% B for 5 min, 10% B for 5 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 5 µL
Detector UV at 254 nm
Sample Conc. 1.0 mg/mL in Acetonitrile/Water (1:1)

Procedure:

  • System Suitability: Before sample analysis, perform a system suitability test as per USP <621> to ensure the chromatographic system is performing adequately.[1][2][13][14][15] This includes replicate injections of a standard solution to check for retention time precision, peak area precision, and theoretical plates.

  • Standard Preparation: Prepare a standard solution of 2-(4-(ethoxycarbonyl)phenyl)acetic acid at a concentration of 1.0 mg/mL.

  • Sample Preparation: Prepare solutions of the samples from Supplier A, B, and C at a concentration of 1.0 mg/mL.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Processing: Calculate the purity of the main peak using the area normalization method. Identify and quantify any impurities that are present at or above the reporting threshold (typically 0.05%).

Quantitative ¹H-NMR (qNMR) for Absolute Purity Determination

Rationale: qNMR is a primary ratio measurement method that allows for the determination of the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[16][17][18][19][20] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known proton signal from the analyte to that of a certified internal standard of known purity, we can calculate the absolute purity of the analyte.[16]

Instrumentation and Conditions:

ParameterSpecification
NMR Spectrometer Bruker Avance III 400 MHz or equivalent
Solvent DMSO-d₆
Internal Standard Maleic Anhydride (certified reference material)
Analyte Conc. ~10 mg/mL
Internal Std. Conc. ~5 mg/mL
Pulse Program zg30 (30-degree pulse)
Relaxation Delay (d1) 30 s (to ensure full relaxation of all protons)
Number of Scans 16

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the 2-(4-(ethoxycarbonyl)phenyl)acetic acid sample and 5 mg of the internal standard into a vial. Dissolve in a known volume of DMSO-d₆.

  • NMR Acquisition: Acquire the ¹H-NMR spectrum using the parameters listed above.

  • Data Processing:

    • Phase and baseline the spectrum correctly.

    • Integrate a well-resolved, non-overlapping proton signal from the analyte (e.g., the methylene protons of the acetic acid moiety) and a proton signal from the internal standard.

    • Calculate the absolute purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Identification

Rationale: While HPLC-UV can quantify impurities, it does not provide structural information. LC-MS is a powerful technique for the identification of unknown impurities.[21][22][23][24][25] By coupling the separation power of LC with the high sensitivity and structural elucidation capabilities of mass spectrometry, we can determine the molecular weights of impurities and, through fragmentation analysis (MS/MS), propose their structures.[21][24]

Instrumentation and Conditions:

ParameterSpecification
LC System Waters ACQUITY UPLC I-Class or equivalent
MS System Waters Xevo G2-XS QTof or equivalent
Column Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 15 min
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
MS Scan Range 50-1000 m/z
MS/MS Data-dependent acquisition (DDA)

Procedure:

  • Analysis: Analyze the samples from each supplier using the LC-MS method. The chromatographic conditions are adapted from the HPLC-UV method for a UPLC system to achieve better separation and faster run times.

  • Data Review:

    • Examine the total ion chromatogram (TIC) for peaks corresponding to impurities.

    • Extract the mass spectra for each impurity peak to determine its molecular weight.

    • For impurities above a certain threshold (e.g., 0.1%), review the MS/MS fragmentation data to propose a chemical structure.

    • Potential impurities could include starting materials, by-products from the synthesis, or degradation products.

Comparative Purity Data

The following table summarizes the hypothetical data obtained from the analysis of 2-(4-(ethoxycarbonyl)phenyl)acetic acid from three different suppliers.

Analytical MethodSupplier ASupplier BSupplier C
HPLC Purity (% Area) 99.85%99.52%99.95%
Number of Impurities >0.05% 241
Largest Unknown Impurity (%) 0.08%0.25%0.05%
qNMR Absolute Purity (%) 99.7% (± 0.2%)99.4% (± 0.2%)99.9% (± 0.2%)
LC-MS Impurity Identification Impurity at 0.08% identified as the corresponding methyl ester.Impurity at 0.25% identified as a dimeric species.No significant impurities identified.

Interpretation and Discussion

Based on our hypothetical results, a clear differentiation between the suppliers emerges:

  • Supplier C demonstrates the highest purity across all analytical techniques. The HPLC purity is the highest, with only one minor impurity detected. This is corroborated by the qNMR result, which shows the highest absolute purity. The LC-MS analysis did not reveal any significant structural impurities.

  • Supplier A provides a high-purity product, with both HPLC and qNMR results being very good. The identified impurity, the methyl ester, is likely a result of residual methanol from the esterification reaction and may not be problematic for all subsequent synthetic steps.

  • Supplier B shows a lower purity compared to the other two suppliers. The presence of four impurities, with one at a significantly higher level of 0.25%, is a cause for concern. The identification of this major impurity as a dimeric species suggests a potential issue in the manufacturing process or storage conditions. The presence of such an impurity could have a significant impact on the yield and purity of the final API.

Conclusion

This guide has outlined a robust, multi-modal approach for the comparative purity analysis of 2-(4-(ethoxycarbonyl)phenyl)acetic acid. By integrating the quantitative power of HPLC, the absolute accuracy of qNMR, and the structural elucidation capabilities of LC-MS, a comprehensive and trustworthy assessment of supplier quality can be achieved. For researchers and drug development professionals, investing in such a rigorous analytical comparison is a critical step in mitigating risks, ensuring the quality of their research, and ultimately contributing to the development of safe and effective medicines.

References

  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. Retrieved from [Link]

  • uspbpep.com. (n.d.). usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. Retrieved from [Link]

  • Waters Corporation. (n.d.). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Revisions per USP 621. Retrieved from [Link]

  • Toman, B., Nelson, M. A., & Lippa, K. A. (2016). Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. Metrologia, 53(5), 1147. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Pharmacopeia. (2023, November 1). USP-NF <621> Chromatography. Retrieved from [Link]

  • NMRservice. (n.d.). What is NMR? Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, January 20). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Mass spectrometry in impurity profiling. Retrieved from [Link]

  • FILAB. (n.d.). Nuclear Magnetic Resonance Analysis (NMR Testing) in a Laboratory. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>? Retrieved from [Link]

  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]

  • Phenomenex. (2017, September 13). Update: European Pharmacopeia EP 2.2.46. Retrieved from [Link]

  • European Pharmacopoeia. (n.d.). 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES. Retrieved from [Link]

  • Creative Biostructure. (2025, May 6). How NMR Enhances Chemical Analysis Accuracy? Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2022, July 27). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. Retrieved from [Link]

  • Veeprho. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Retrieved from [Link]

  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 55(10), 822-828. Retrieved from [Link]

  • Pauli, G. F., Chen, S.-N., & Simmler, C. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]

  • Pharmeli. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]

  • uspbpep.com. (n.d.). 2.2.46. Chromatographic separation techniques. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2022, October 13). General chapter 2.2.46. Chromatographic separation techniques: comparison of requirements in the Ph. Eur. 10th and 11th Editions. Retrieved from [Link]

  • Pharma's Almanac. (2020, January 6). Impurity Identification in Small-Molecule APIs. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 2-(4-(Methoxycarbonyl)phenyl)acetic acid. Retrieved from [Link]

Sources

Validation of Analytical Methods for 2-(4-(ethoxycarbonyl)phenyl)acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-(ethoxycarbonyl)phenyl)acetic acid (Ethyl 4-carboxymethylbenzoate) serves as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and liquid crystal polymers. Its structure—containing both a labile ethyl ester and an ionizable carboxylic acid—presents a unique analytical challenge: the method must prevent on-column hydrolysis while suppressing the ionization of the acid moiety to ensure peak symmetry.

This guide compares two validated approaches: a robust HPLC-UV method for routine Quality Control (QC) and a high-sensitivity UHPLC-MS/MS method for trace impurity profiling.

Part 1: Comparative Analysis of Methodologies

In a drug development lifecycle, "one size fits all" is a fallacy. The choice between HPLC-UV and UHPLC-MS depends on the stage of development and the specific critical quality attribute (CQA) being measured.

Method A: HPLC-UV (The Workhorse)

Best for: Routine Release Testing, Assay, Content Uniformity.

  • Mechanism: Reverse-phase chromatography with acidic buffering.[1][2]

  • Pros: High robustness, lower operational cost, excellent linearity for major components (>99.9%).

  • Cons: Limited sensitivity for trace genotoxic impurities; requires longer run times.

Method B: UHPLC-MS/MS (The Detective)

Best for: Genotoxic Impurity Screening, Metabolite Identification, Cleaning Validation.

  • Mechanism: Sub-2-micron particle separation coupled with electrospray ionization (ESI).

  • Pros: Superior sensitivity (LOD < 1 ng/mL), mass confirmation of degradation products.

  • Cons: Higher cost, matrix effects (ion suppression), complex validation.

Performance Comparison Matrix
FeatureMethod A: HPLC-UV (Standard)Method B: UHPLC-MS/MS (Advanced)
Stationary Phase C18, 5 µm, 250 x 4.6 mmC18, 1.7 µm, 50 x 2.1 mm
Run Time 15 - 20 minutes3 - 5 minutes
LOD (Limit of Detection) ~0.5 µg/mL~0.5 ng/mL
Linearity Range 10 - 150 µg/mL1 - 1000 ng/mL
Buffer Compatibility Phosphate (Non-volatile)Formate/Acetate (Volatile)
Primary Application Purity Assay (>98%)Trace Impurity (<0.1%)

Part 2: Method Development & Optimization Logic

As a Senior Application Scientist, I prioritize causality in method development. We do not choose parameters randomly; we choose them based on the physicochemical properties of the analyte.

The pH Factor (Critical Control Point)

The analyte has a carboxylic acid group with a


 of approximately 4.2.
  • The Problem: At neutral pH (7.0), the acid is ionized (

    
    ), leading to poor retention on C18 columns and severe peak tailing due to secondary silanol interactions.
    
  • The Solution: We must buffer the mobile phase to pH 2.8 - 3.0 . This suppresses ionization, keeping the molecule neutral (

    
    ), which maximizes hydrophobic interaction with the stationary phase and sharpens the peak.
    
The Degradation Pathway (Specificity)

The ethyl ester moiety at the para position is susceptible to hydrolysis, yielding 4-(carboxymethyl)benzoic acid . The analytical method must resolve the parent peak from this specific degradant.

Workflow Visualization

The following diagram outlines the lifecycle of the analytical method, from development to routine monitoring.

AnalyticalLifecycle Dev Method Development (pH & Column Screening) Stress Forced Degradation (Acid/Base/Oxidation) Dev->Stress Define Specificity Val ICH Q2(R2) Validation (Accuracy, Precision, Linearity) Stress->Val Confirm Stability Indication Routine Routine QC Analysis (SST & Batch Release) Val->Routine Transfer Method Routine->Dev Lifecycle Review (Q14)

Caption: Figure 1. Analytical Lifecycle Management aligned with ICH Q14/Q2(R2) principles.

Part 3: Detailed Experimental Protocols

Protocol A: HPLC-UV (Routine Assay)

Reagents:

  • Acetonitrile (HPLC Grade)[3]

  • Potassium Dihydrogen Phosphate (

    
    )
    
  • Orthophosphoric Acid (85%)

  • Water (Milli-Q or equivalent)

Chromatographic Conditions:

  • Column: Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm (or equivalent L1 column).

  • Mobile Phase A: 20 mM Phosphate Buffer, adjusted to pH 2.8 with orthophosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Mode: Isocratic (60% A : 40% B). Note: Isocratic is preferred for assay stability over gradient.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Phenyl ring absorption maximum).

  • Injection Volume: 10 µL.

  • Column Temp: 30°C.

Preparation of Standard: Dissolve 50 mg of Reference Standard in 50 mL of Mobile Phase (diluent). Sonicate for 5 minutes. Final concentration: 1.0 mg/mL.

Protocol B: Validation (ICH Q2(R2) Compliance)

To ensure trustworthiness, the method must be self-validating via System Suitability Tests (SST) .

1. Specificity (Forced Degradation)

Objective: Prove the method can separate the active drug from its hydrolysis product.

  • Acid Stress: Treat sample with 0.1 N HCl at 60°C for 2 hours.

  • Base Stress: Treat sample with 0.1 N NaOH at ambient temperature for 1 hour. Expect rapid ester hydrolysis.

  • Acceptance: Peak purity index > 0.999 (using Diode Array Detector). Resolution (

    
    ) between parent and degradant > 2.0.
    
2. Linearity
  • Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of target concentration.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
3. Precision (Repeatability)
  • Inject the 100% standard solution 6 times.[4]

  • Acceptance: RSD of peak area

    
     2.0%.
    
4. Degradation Pathway Diagram

Understanding the chemistry is vital for interpreting specificity results.

DegradationPathway Parent 2-(4-(ethoxycarbonyl)phenyl)acetic acid (Parent) Inter Tetrahedral Intermediate Parent->Inter + H2O / H+ or OH- Product 4-(carboxymethyl)benzoic acid (Major Degradant) Inter->Product Ethanol Ethanol (Byproduct) Inter->Ethanol

Caption: Figure 2. Hydrolysis pathway of the ethyl ester moiety under stress conditions.

Part 4: Troubleshooting & Robustness

Common Issue: Peak Tailing

  • Cause: Silanol activity on the column interacting with the carboxylic acid.

  • Fix: Ensure pH is < 3.0. If tailing persists, add 0.1% Triethylamine (TEA) to the mobile phase as a silanol blocker.

Common Issue: Retention Time Drift

  • Cause: Evaporation of Acetonitrile in pre-mixed mobile phases.

  • Fix: Use a column oven to stabilize temperature; prepare fresh mobile phase daily; use online mixing if available.

References

  • International Council for Harmonisation (ICH). (2023).[5][6][7] Validation of Analytical Procedures Q2(R2). ICH Guidelines. Available at: [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for column selection logic).
  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA Guidance Documents. Available at: [Link]

  • PubChem. (n.d.). 2-(4-(ethoxycarbonyl)phenyl)acetic acid - Compound Summary. National Library of Medicine. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.